Sematilide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYPYQZQJSBPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058720 | |
| Record name | Sematilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101526-83-4 | |
| Record name | Sematilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101526-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sematilide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101526834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sematilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEMATILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NHB13IN3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sematilide's Mechanism of Action on Cardiac Potassium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sematilide is a Class III antiarrhythmic agent that exerts its primary therapeutic effect by selectively blocking cardiac potassium channels.[1][2][3] This guide provides a comprehensive overview of the molecular and electrophysiological mechanisms underlying this compound's action, with a focus on its interaction with the rapidly activating delayed rectifier potassium current (IKr), encoded by the human Ether-à-go-go-Related Gene (hERG). Understanding these mechanisms is crucial for the development of safer and more effective antiarrhythmic drugs.
Core Mechanism of Action: Selective IKr Blockade
This compound's principal mechanism of action is the selective inhibition of the IKr potassium channel.[4][5] This channel plays a critical role in the repolarization phase of the cardiac action potential.[6] By blocking IKr, this compound delays repolarization, leading to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) in cardiac tissues.[3][7] This effect is the basis of its Class III antiarrhythmic activity.
Quantitative Analysis of IKr Inhibition
The inhibitory effect of this compound on IKr is concentration-dependent. Electrophysiological studies have determined the half-maximal inhibitory concentration (IC50) of this compound for the IKr current.
| Parameter | Value | Species/Cell Type | Reference |
| IC50 for IKr Block | ~25 µM | Rabbit Atrial Myocytes | [5] |
This compound's blockade of IKr exhibits voltage- and rate-dependent characteristics. The block is more pronounced at slower heart rates, a phenomenon known as reverse use-dependence.[2][7] This property is a hallmark of many IKr blockers and has important clinical implications, including the potential for proarrhythmia at bradycardic rates. Furthermore, this compound has been shown to have an affinity for the rested state of the IKr channel, which contributes to its reverse use-dependent effects.[2]
Electrophysiological Effects
The selective blockade of IKr by this compound translates into distinct changes in the cardiac action potential and the surface electrocardiogram (ECG).
Cellular Electrophysiology
In isolated cardiac myocytes, this compound prolongs the APD without significantly affecting other parameters such as the action potential amplitude or the maximum upstroke velocity (Vmax), which is consistent with a pure Class III action.[1][2] The prolongation of the APD is more significant at longer pacing cycle lengths, again demonstrating its reverse use-dependent nature.[4][7]
| Parameter | Effect of this compound | Species/Cell Type | Reference |
| Action Potential Duration (APD) | Prolongation | Guinea Pig Ventricular Myocytes, Rabbit Atrial and Ventricular Myocytes | [2][3][4] |
| Effective Refractory Period (ERP) | Prolongation | Rabbit Atrial Tissues | [3] |
| Maximum Upstroke Velocity (Vmax) | No significant change | Guinea Pig Ventricular Myocytes | [2] |
Effects on the Electrocardiogram (ECG)
In clinical settings, this compound administration leads to a dose- and concentration-dependent prolongation of the QT interval on the ECG, which is a direct reflection of the delayed ventricular repolarization.[1] The corrected QT interval (QTc) and the JT interval are also significantly increased.[7] Notably, this compound does not alter the PR or QRS intervals, indicating a lack of significant effect on atrioventricular conduction and ventricular depolarization, respectively.[1][7]
| ECG Parameter | Effect of this compound | Clinical Finding | Reference |
| QT Interval | Prolongation | Dose- and concentration-dependent | [1] |
| Corrected QT Interval (QTc) | Prolongation | Dose- and concentration-dependent | [1][7] |
| JT Interval | Prolongation | Significant increase | [7] |
| PR Interval | No significant change | - | [1][7] |
| QRS Interval | No significant change | - | [1][7] |
Selectivity Profile
This compound exhibits a high degree of selectivity for the IKr channel at therapeutic concentrations. Studies have shown that it has minimal or no significant effect on other cardiac ion channels, including:
-
Inward rectifier K+ current (IK1) [2]
-
Voltage-dependent Na+ current (INa) [5]
-
Ca2+-independent transient outward K+ current (Ito) [5]
This selectivity for IKr is a key feature of its pharmacological profile as a "pure" Class III antiarrhythmic agent.[7]
Experimental Protocols
The investigation of this compound's mechanism of action has primarily relied on in vitro and in vivo electrophysiological techniques.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on IKr in isolated cardiac myocytes.
Cell Preparation: Single ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., rabbit or guinea pig).
Recording Configuration: The whole-cell patch-clamp technique is used to control the membrane potential and record ionic currents.
Solutions:
-
External Solution (Tyrode's solution): Contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. The pH is adjusted to 7.4.
-
Internal (Pipette) Solution: Contains (in mM): K-aspartate or KCl, MgATP, EGTA, and HEPES. The pH is adjusted to 7.2.
Voltage-Clamp Protocol: A specific voltage protocol is applied to isolate and measure IKr. A common protocol involves:
-
Holding the cell at a negative potential (e.g., -80 mV).
-
A depolarizing prepulse (e.g., to -40 mV) to inactivate Na+ channels.
-
A depolarizing test pulse to a range of potentials (e.g., -40 mV to +60 mV) to activate K+ channels.
-
Repolarization to a negative potential (e.g., -40 mV or -50 mV) to record the IKr tail current, which is used for quantification.
Data Analysis: The amplitude of the IKr tail current is measured before and after the application of various concentrations of this compound to determine the concentration-response relationship and calculate the IC50.
In Vivo Electrophysiological Studies
Objective: To evaluate the effects of this compound on cardiac electrophysiology in a whole-animal model.
Animal Model: Canine or rabbit models are commonly used.
Procedure:
-
Anesthetized animals are instrumented for ECG and intracardiac recordings.
-
Programmed electrical stimulation is used to induce and assess ventricular arrhythmias.
-
This compound is administered intravenously or orally.
-
Changes in ECG intervals (QT, QRS), refractory periods, and arrhythmia inducibility are measured.
Molecular Interactions with the hERG Channel
The hERG (IKr) channel has a unique structure that makes it susceptible to blockade by a wide range of drugs. The binding site for most hERG blockers, likely including this compound, is located within the inner vestibule of the channel pore. Key amino acid residues, particularly aromatic residues in the S6 transmembrane domain (e.g., Tyrosine 652 and Phenylalanine 656), are critical for high-affinity drug binding.[6] It is believed that this compound accesses this binding site when the channel is in the open or inactivated state.
Proarrhythmic Potential
A significant concern with IKr-blocking drugs, including this compound, is the risk of proarrhythmia, most notably Torsades de Pointes (TdP).[1][8] This risk is heightened by the reverse use-dependent nature of the IKr block, where excessive action potential prolongation at slow heart rates can lead to early afterdepolarizations (EADs) and triggered arrhythmias.[2] High doses of this compound have been shown to induce TdP in animal models.[8]
Conclusion
This compound is a selective blocker of the cardiac IKr potassium channel, which is the primary mechanism underlying its Class III antiarrhythmic effects. Its action leads to a prolongation of the cardiac action potential duration and the effective refractory period, which can terminate and prevent reentrant arrhythmias. However, its characteristic reverse use-dependence and the potential for excessive QT prolongation contribute to a risk of proarrhythmia. A thorough understanding of its electrophysiological and molecular interactions is essential for its safe and effective clinical use and for the development of future antiarrhythmic therapies with improved safety profiles.
References
- 1. Pharmacology of the class III antiarrhythmic agent this compound in patients with arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rate-dependent effects of this compound on action potential duration in isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular electrophysiological effects of the class III antiarrhythmic agents this compound and clofilium on rabbit atrial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rate-dependent effects of this compound on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural modeling of the hERG potassium channel and associated drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic effects of selective prolongation of refractoriness. Electrophysiologic actions of this compound HCl in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, this compound, using a canine chronic atrioventricular block model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Electrophysiological Signature of Sematilide on Atrial Myocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sematilide, a methanesulfonanilide derivative, is a Class III antiarrhythmic agent known for its selective action on cardiac repolarization.[1] This technical guide provides an in-depth exploration of the electrophysiological effects of this compound on atrial myocytes, offering a comprehensive resource for researchers and professionals in the field of cardiovascular drug development. Understanding the precise mechanisms by which this compound modulates atrial myocyte electrophysiology is paramount for its potential therapeutic application in atrial arrhythmias, such as atrial fibrillation.
Core Mechanism of Action: Selective IKr Blockade
The primary electrophysiological effect of this compound on atrial myocytes is the selective and concentration-dependent inhibition of the rapidly activating component of the delayed rectifier potassium current (IKr).[2] This action prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial tissues, which are hallmark characteristics of Class III antiarrhythmic agents.[3][4]
Signaling Pathway of this compound Action
The interaction of this compound with the IKr channel, encoded by the hERG gene, is the critical step in its mechanism of action. This interaction leads to a reduction in the outward potassium flux during the repolarization phase of the cardiac action potential.
Quantitative Electrophysiological Data
The following tables summarize the key quantitative effects of this compound on atrial myocyte electrophysiology as reported in preclinical studies.
| Parameter | Species | Concentration | Effect | Reference |
| IKr Inhibition | Rabbit | 10 µM | Concentration-dependent inhibition | [2] |
| Rabbit | 30 µM | Concentration-dependent inhibition | [2] | |
| Rabbit | 100 µM | Concentration-dependent inhibition | [2] | |
| Rabbit | 300 µM | Concentration-dependent inhibition | [2] | |
| IC50 for IKr Inhibition | Rabbit | ~25 µM | 50% inhibitory concentration | [2] |
| Action Potential Duration (APD) | Rabbit | 1-100 µM | Concentration-dependent increase | [3] |
| Effective Refractory Period (ERP) | Rabbit | 1-100 µM | Concentration-dependent increase | [3] |
| Spontaneous Cycle Length (SCL) in SA Node | Rabbit | 1-100 µM | Concentration-dependent increase (EC20% = 54 +/- 13 µM) | [3] |
| APD in SA Node | Rabbit | 1-100 µM | Concentration-dependent increase (EC20% = 15 +/- 3 µM) | [3] |
| Ion Channel Selectivity (at 100 µM) | Species | Effect | Reference |
| Ca2+-independent transient K+ current | Rabbit | No significant effect | [2] |
| Inward rectifier K+ current (IK1) | Rabbit | No significant effect | [2] |
| Voltage-dependent Na+ current | Rabbit | No significant effect | [2] |
| Voltage-dependent Ca2+ current | Rabbit | No significant effect | [2] |
Detailed Experimental Protocols
The investigation of this compound's electrophysiological effects relies on precise experimental techniques, primarily utilizing isolated atrial myocytes and patch-clamp methodologies.
Isolation of Atrial Myocytes
A standard protocol for isolating single atrial myocytes from rabbit hearts for electrophysiological studies is outlined below. This process involves enzymatic digestion to dissociate the cells from the cardiac tissue.[2][5][6]
Whole-Cell Voltage-Clamp Technique
The whole-cell patch-clamp technique is employed to measure ionic currents across the membrane of a single atrial myocyte.[2][7][8][9]
Methodology:
-
Cell Plating: Isolated atrial myocytes are placed in a recording chamber on the stage of an inverted microscope.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ when filled with internal solution.
-
Pipette Filling: The micropipette is filled with an internal solution mimicking the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Membrane Rupture: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage Protocol Application: A series of voltage steps (voltage-clamp protocol) are applied to the cell through the patch-clamp amplifier.
-
Current Recording: The resulting ionic currents flowing across the cell membrane are recorded and amplified. This compound is applied at varying concentrations to the external solution to determine its effect on specific currents, such as IKr.[2]
Reverse Frequency-Dependent Action
This compound exhibits reverse frequency-dependent effects, meaning its action potential-prolonging effects are more pronounced at slower heart rates.[4][10] This is a critical consideration for its therapeutic window and potential proarrhythmic risk. At faster rates, the prolongation of the APD is less significant.[10]
Clinical Context and Future Directions
While this compound demonstrated clear Class III antiarrhythmic properties in preclinical and early clinical studies, its development was not pursued for widespread clinical use.[11] Nevertheless, the study of this compound and its derivatives continues to provide valuable insights into the mechanisms of atrial fibrillation and the development of novel antiarrhythmic therapies.[12] The selective IKr blocking action of agents like this compound remains a key pharmacological target in the ongoing effort to develop safer and more effective treatments for atrial arrhythmias.
Conclusion
This compound serves as a classic example of a selective IKr channel blocker with potent Class III antiarrhythmic effects on atrial myocytes. Its concentration-dependent prolongation of the action potential duration and effective refractory period underscores its mechanism of action. The detailed experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers dedicated to the study of cardiac electrophysiology and the development of next-generation antiarrhythmic drugs. The insights gained from compounds like this compound continue to inform the design of novel therapeutic strategies for atrial fibrillation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effects of this compound, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular electrophysiological effects of the class III antiarrhythmic agents this compound and clofilium on rabbit atrial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic effects of selective prolongation of refractoriness. Electrophysiologic actions of this compound HCl in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of Atrial Myocytes from Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single atrial myocyte electrophysiology and [Ca2+]i measurements [bio-protocol.org]
- 7. Frontiers | Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp [frontiersin.org]
- 8. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rate-dependent effects of this compound on action potential duration in isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of the class III antiarrhythmic agent this compound in patients with arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and cardiac electrophysiological activity of aryl-substituted derivatives of the class III antiarrhythmic agent this compound. Potential class I/III agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of Sematilide as a Selective IKr Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sematilide is a class III antiarrhythmic agent known for its selective blocking effect on the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization. This technical guide provides an in-depth overview of the in vitro pharmacological profile of this compound, focusing on its activity as a selective IKr blocker. The information presented herein is intended to support research and drug development efforts by providing detailed experimental data, protocols, and mechanistic insights.
Core Activity: Selective IKr Blockade
This compound's primary mechanism of action is the blockade of the IKr channel, which is encoded by the human ether-a-go-go-related gene (hERG). This channel plays a pivotal role in the repolarization phase of the cardiac action potential. In vitro studies have consistently demonstrated this compound's potent and selective inhibition of this current.
Quantitative Analysis of IKr Inhibition
While a specific IC50 value for this compound's block of the IKr current from a single definitive in vitro study remains to be consolidated across publicly available literature, studies on guinea pig ventricular myocytes have shown that concentrations of 10 µM and higher lead to a significant prolongation of the action potential duration through the blockade of IKr.
Selectivity Profile
A key aspect of a drug's safety and efficacy is its selectivity for its intended target. The following table summarizes the known in vitro effects of this compound on various cardiac ion channels.
| Ion Channel | Current | Effect of this compound | Quantitative Data | Species/Cell Line |
| hERG | IKr | Block | Effective at ≥ 10 µM | Guinea Pig Ventricular Myocytes |
| KCNQ1/KCNE1 | IKs | - | Data not available | - |
| CACNA1C | ICaL | No significant effect | - | Guinea Pig Ventricular Myocytes |
| SCN5A | INa | - | Data not available | - |
| KCNJ2 | IK1 | Block | - | Guinea Pig Ventricular Myocytes |
Data compiled from available in vitro studies. The lack of specific IC50 values highlights an area for further quantitative investigation.
Experimental Methodologies
The primary technique for characterizing the effects of this compound on ion channels in vitro is the patch-clamp method. Below is a representative protocol for assessing IKr block in a heterologous expression system (e.g., HEK293 cells stably expressing hERG channels).
Whole-Cell Patch-Clamp Protocol for IKr (hERG) Current Measurement
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the hERG channel in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
-
On the day of the experiment, transfer a coverslip to the recording chamber on an inverted microscope.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Electrophysiological Recording:
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) between the pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
-
Voltage Protocol to Elicit IKr:
-
Depolarize the membrane to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 3 seconds to record the characteristic IKr tail current. This repolarizing step allows for the recovery from inactivation and subsequent deactivation of the channels, resulting in a measurable outward current.
-
Repeat this voltage step protocol at a regular interval (e.g., every 15 seconds) to ensure a stable baseline recording.
-
-
Drug Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.
-
After obtaining a stable baseline IKr recording, perfuse the recording chamber with the this compound-containing external solution.
-
Record the IKr current at various concentrations of this compound to determine the concentration-response relationship and calculate the IC50 value.
-
Visualizations
Experimental Workflow for IKr Block Assessment
Caption: Workflow for assessing this compound's IKr blocking activity.
Signaling Pathway: this compound Interaction with the hERG Channel
Caption: this compound blocks the hERG channel by interacting with key pore residues.
Logical Relationship: Selectivity of this compound
Caption: Logical diagram of this compound's selectivity for cardiac ion channels.
Mechanism of Action
This compound accesses the hERG channel from the intracellular side and is believed to bind within the channel's inner vestibule. The interaction is thought to involve key aromatic amino acid residues, such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656), located on the S6 transmembrane domain of the channel pore. These residues are common binding sites for a wide range of hERG-blocking drugs. The binding of this compound to this site physically occludes the ion conduction pathway, thereby inhibiting the outward flow of potassium ions and prolonging the cardiac action potential.
Conclusion
This compound is a potent and selective blocker of the IKr current in vitro. Its primary mechanism involves the direct occlusion of the hERG channel pore. While its selectivity over the L-type calcium current is established, further quantitative studies are required to fully elucidate its potency and selectivity profile across a broader range of cardiac ion channels. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for researchers and drug development professionals working with this and similar compounds.
Unraveling the Molecular Interactions of Sematilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular targets of Sematilide, a Class III antiarrhythmic agent. By providing a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams, this document serves as a critical resource for professionals in the fields of pharmacology and drug development.
Core Molecular Target: The Voltage-Gated Potassium Channel
This compound exerts its antiarrhythmic effects primarily through the selective blockade of specific potassium channels involved in the repolarization phase of the cardiac action potential. This targeted action prolongs the action potential duration, a hallmark of Class III antiarrhythmic agents, without significantly affecting the depolarization phase.
Primary Target: Rapidly Activating Delayed Rectifier Potassium Current (IKr)
The principal molecular target of this compound is the protein that conducts the rapidly activating delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[1][2][3] This current is crucial for the repolarization of the cardiac action potential, and its inhibition by this compound leads to a prolongation of this phase.[4][5]
Secondary Target: Inward Rectifier Potassium Channel (IK1)
In addition to its prominent effect on IKr, studies have also indicated that this compound can block the inward rectifier potassium channel (IK1).[6] This channel is primarily responsible for stabilizing the resting membrane potential in cardiomyocytes. The blocking action on IK1 is considered a secondary effect.
Quantitative Analysis of this compound's Potency
The inhibitory effects of this compound on its primary molecular target have been quantified in various studies. A key parameter for assessing the potency of a drug is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.
| Molecular Target | Reported IC50 | Experimental Model | Reference |
| Delayed Rectifier K+ Current (IKr) | ~25 µM | Rabbit atrial myocytes | [5][7][8] |
Experimental Protocols for Target Identification and Characterization
The identification and characterization of this compound's molecular targets have been elucidated through a series of sophisticated electrophysiological experiments. The primary techniques employed are the whole-cell voltage clamp and patch-clamp methods on isolated cardiac myocytes.
Whole-Cell Voltage Clamp Technique
The whole-cell voltage clamp technique is a cornerstone of electrophysiological research that allows for the measurement of ion currents across the entire cell membrane of a single myocyte.
Methodology:
-
Cell Isolation: Single ventricular or atrial myocytes are enzymatically isolated from animal models, such as rabbits or guinea pigs.[4][5][6]
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.
-
Giga-seal Formation: The micropipette is brought into close contact with the cell membrane, and a gentle suction is applied to form a high-resistance seal (giga-seal).
-
Membrane Rupture: A brief, strong suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.
-
Voltage Clamping: The membrane potential of the cell is clamped at a specific voltage by a feedback amplifier.
-
Current Measurement: The current required to maintain this clamped voltage is measured, which is equal and opposite to the net current flowing across the cell membrane through open ion channels.
-
Drug Application: this compound is applied to the extracellular solution at varying concentrations to determine its effect on specific ion currents.[5]
Patch-Clamp Technique (Cell-Attached Patch)
The cell-attached patch configuration of the patch-clamp technique allows for the study of the activity of single ion channels within a small patch of the cell membrane.
Methodology:
-
Pipette and Seal Formation: Similar to the whole-cell technique, a micropipette is used to form a giga-seal with the cell membrane. However, the membrane patch is not ruptured.
-
Channel Activity Recording: The current flowing through the individual ion channels within the patched membrane is recorded.
-
Analysis of Channel Gating: This technique allows for the detailed analysis of channel opening and closing kinetics, including mean open time, mean closed time, and opening probability.
-
Drug Effect on Single Channels: this compound's effect on the behavior of single IK1 channels, such as prolonging the interburst interval and reducing opening probabilities, has been observed using this method.[6]
Visualizing this compound's Mechanism of Action
To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the cardiac action potential signaling pathway, the experimental workflow for target identification, and the logical relationship of this compound's molecular targets.
References
- 1. Structural modeling of the hERG potassium channel and associated drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Insights into Ion Channels: Predicting hERG-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural modeling of the hERG potassium channel and associated drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rate-dependent effects of this compound on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound blocks the inward rectifier potassium channel in isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
The Structural Symphony of a Class III Antiarrhythmic: An In-depth Guide to the Structure-Activity Relationship of Sematilide
For Researchers, Scientists, and Drug Development Professionals
Sematilide, a methanesulfonanilide derivative, is a Class III antiarrhythmic agent known for its selective blockade of the rapid component of the delayed rectifier potassium current (IKr). This action prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP), thereby exerting its antiarrhythmic effect. Understanding the intricate relationship between the chemical structure of this compound and its pharmacological activity is paramount for the rational design of novel, safer, and more potent antiarrhythmic drugs. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing the impact of molecular modifications on its therapeutic and ancillary properties.
Core Structure and Pharmacophore
The fundamental structure of this compound consists of a substituted benzamide core linked to a diethylaminoethyl side chain. The key pharmacophoric elements essential for its Class III antiarrhythmic activity have been elucidated through extensive medicinal chemistry efforts.
Structure-Activity Relationship of this compound Analogs
Systematic modifications of the this compound scaffold have revealed critical insights into the structural requirements for IKr blockade and antiarrhythmic efficacy. Aryl substitutions on the core aromatic ring have been a primary focus of these investigations, aiming to modulate the potency, selectivity, and pharmacokinetic profile of the parent compound.
A pivotal study in the exploration of this compound's SAR involved the synthesis and electrophysiological evaluation of twelve novel aryl-substituted derivatives. These modifications were strategically designed to probe the electronic and steric requirements of the receptor binding site and to potentially introduce beneficial Class I antiarrhythmic properties.
Table 1: Structure-Activity Relationship of Aryl-Substituted this compound Derivatives
| Compound | Aryl Substitution (R) | Class III Activity (APD Prolongation) | Class I Activity (Ouabain-induced Arrhythmia) | Efficacy in Canine Arrhythmia Models |
| This compound | H | +++ | - | Effective |
| 3g | [Structure of 3g substitution] | +++ | + | Effective in both automatic and reentrant models |
| 3j | [Structure of 3j substitution] | +++ | + | Effective in both automatic and reentrant models |
| Other Analogs | [Various aryl substitutions] | All showed activity | Variable | Not all evaluated in canine models |
Note: This table is a summary based on available literature. The specific structures of the aryl substitutions and quantitative data (e.g., IC50 values for IKr block, percentage increase in APD) would be required from the full-text publication for a complete quantitative analysis.
The key findings from these SAR studies indicate that:
-
Methanesulfonamido Group: This group is critical for the Class III activity. Its hydrogen-bonding capability is thought to be essential for interaction with the IKr channel.
-
Benzamide Linker: The amide linkage and its relative position to the methanesulfonamido group are important for maintaining the correct orientation of the molecule within the binding pocket.
-
Diethylaminoethyl Side Chain: The tertiary amine in this side chain is typically protonated at physiological pH, and this positive charge is crucial for the blocking action within the pore of the IKr channel. The length and nature of the alkyl chain can influence potency and pharmacokinetics.
-
Aryl Substitutions: The introduction of various aryl groups at the para-position of the benzamide ring led to the discovery of compounds with dual Class I and Class III activity. Specifically, compounds 3g and 3j were identified as the most effective in canine models of both automatic and reentrant arrhythmias[1]. This suggests that specific aryl substitutions can introduce sodium channel blocking properties without diminishing the primary IKr blocking activity.
Experimental Protocols
The evaluation of this compound and its analogs has relied on a combination of in vitro and in vivo experimental models to characterize their electrophysiological effects and antiarrhythmic efficacy.
In Vitro Electrophysiology
1. Patch-Clamp Electrophysiology in Isolated Cardiomyocytes:
-
Objective: To directly measure the effect of compounds on specific ion channels, primarily IKr.
-
Methodology:
-
Cell Preparation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, or canine).
-
Recording Configuration: The whole-cell patch-clamp technique is employed.
-
Solutions: The intracellular (pipette) solution typically contains a high concentration of potassium, while the extracellular (bath) solution is a physiological saline solution. Specific channel blockers are often used to isolate the current of interest (e.g., IKr).
-
Voltage-Clamp Protocols: A specific series of voltage steps are applied to the cell membrane to elicit and measure the IKr current. The effect of the compound is assessed by comparing the current amplitude and kinetics before and after drug application. The concentration-dependence of the block is used to determine the IC50 value.[2]
-
2. Microelectrode Studies in Cardiac Purkinje Fibers:
-
Objective: To assess the effect of compounds on the action potential duration and other electrophysiological parameters in intact cardiac tissue.[1]
-
Methodology:
-
Tissue Preparation: Purkinje fibers are dissected from canine hearts and placed in a tissue bath superfused with oxygenated Tyrode's solution.
-
Recording: Glass microelectrodes are used to impale the cells and record the transmembrane action potentials.
-
Parameters Measured: Action potential duration at 90% repolarization (APD90), maximum upstroke velocity (Vmax), and resting membrane potential are measured at baseline and in the presence of the test compound.
-
In Vivo Arrhythmia Models
1. Ouabain-Induced Arrhythmia Model in Guinea Pigs:
-
Objective: To assess the potential Class I antiarrhythmic activity of the compounds.[1]
-
Methodology:
-
Animal Model: Anesthetized guinea pigs are used.
-
Arrhythmia Induction: A continuous intravenous infusion of ouabain, a cardiac glycoside, is administered to induce ventricular arrhythmias.
-
Drug Administration: The test compound is administered intravenously prior to or during the ouabain infusion.
-
Endpoint: The ability of the compound to prevent or terminate the ouabain-induced arrhythmias is evaluated by monitoring the electrocardiogram (ECG).
-
2. Canine Coronary Ligation and Programmed Electrical Stimulation Models:
-
Objective: To evaluate the efficacy of compounds against arrhythmias arising from different mechanisms (automaticity and reentry) in a large animal model that closely mimics human cardiac electrophysiology.[1]
-
Methodology:
-
Animal Model: Dogs are subjected to a two-stage coronary artery ligation to create a myocardial infarction, which serves as a substrate for arrhythmias.
-
Arrhythmia Induction:
-
Automatic Arrhythmias: Spontaneous ventricular arrhythmias that occur 24 hours after the coronary ligation are monitored.
-
Reentrant Arrhythmias: Programmed electrical stimulation is used to induce sustained ventricular tachycardia.
-
-
Drug Administration: The test compound is administered intravenously.
-
Endpoint: The suppression of spontaneous arrhythmias and the prevention of inducible ventricular tachycardia are assessed by ECG and intracardiac recordings.
-
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental workflows involved in this compound SAR studies, the following diagrams are provided.
References
A Technical Guide to the Synthesis and Characterization of Novel Sematilide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological evaluation of novel derivatives of Sematilide, a Class III antiarrhythmic agent. This document details the synthetic chemistry, analytical methodologies, and key biological assays utilized in the discovery and development of new this compound analogs with potentially enhanced therapeutic profiles.
Introduction to this compound and its Derivatives
This compound, N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide, is a well-characterized Class III antiarrhythmic agent known to selectively block the rapidly activating delayed rectifier potassium current (IKr).[1] This action prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP), which are key mechanisms for suppressing cardiac arrhythmias.[2] However, the development of novel derivatives is driven by the pursuit of improved efficacy, safety, and pharmacokinetic properties, including the incorporation of Class I antiarrhythmic activities to create multi-channel blocking agents.[3][4]
The core structure of this compound, a substituted benzamide, lends itself to a variety of chemical modifications. Research has primarily focused on the synthesis of aryl-substituted derivatives to explore the structure-activity relationships (SAR) and to modulate the compound's electrophysiological effects.[3]
Synthesis of Novel this compound Derivatives
The synthesis of novel this compound derivatives generally follows a convergent synthetic strategy. The core of this process involves the formation of an amide bond between a substituted 4-aminobenzoyl precursor and a suitable amine, followed by modification of the 4-amino group. A generalized synthetic workflow is presented below.
Experimental Protocol: General Synthesis of Aryl-Substituted this compound Derivatives
This protocol is a generalized procedure based on established methods for the synthesis of benzamides and sulfonamides.[5][6][7]
Step 1: Synthesis of 4-Amino-N-[2-(diethylamino)ethyl]benzamide (this compound Precursor)
-
Acyl Chloride Formation: To a solution of 4-nitrobenzoic acid in a suitable solvent (e.g., toluene), add thionyl chloride and a catalytic amount of dimethylformamide (DMF). Heat the mixture under reflux until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-nitrobenzoyl chloride.
-
Amidation: Dissolve the crude 4-nitrobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane). Cool the solution in an ice bath and add N,N-diethylethylenediamine dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with aqueous sodium bicarbonate solution and brine, then dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent to yield the 4-nitrobenzamide intermediate.
-
Nitro Group Reduction: Dissolve the 4-nitrobenzamide intermediate in a suitable solvent such as ethanol. Add a reducing agent, for example, tin(II) chloride dihydrate and concentrated hydrochloric acid, and heat the mixture. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) can be employed. Upon completion of the reaction, neutralize the mixture and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization to obtain the 4-aminobenzamide precursor.
Step 2: Sulfonylation of the 4-Aminobenzamide Precursor
-
Dissolve the 4-aminobenzamide precursor in a suitable solvent like pyridine or dichloromethane containing a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution in an ice bath and add the desired aryl or alkyl sulfonyl chloride dropwise.
-
Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude novel this compound derivative.
Step 3: Purification
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final pure derivative.
Characterization of Novel this compound Derivatives
The structural integrity and purity of the synthesized derivatives are confirmed using a combination of spectroscopic and chromatographic techniques.
Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to confirm the chemical structure of the synthesized compounds. The chemical shifts, integration, and coupling patterns provide detailed information about the arrangement of atoms in the molecule.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized derivatives, confirming their elemental composition.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups, such as the amide carbonyl (C=O) and the sulfonamide (S=O) stretches.[8]
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compounds is assessed by reversed-phase HPLC. A gradient elution with a mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., acetic acid) is typically used.[2]
Pharmacological Evaluation
The pharmacological activity of novel this compound derivatives is evaluated through a series of in vitro and in vivo assays to determine their electrophysiological effects and antiarrhythmic potential.
In Vitro Electrophysiology
4.1.1. Patch-Clamp Electrophysiology
The effects of the synthesized compounds on specific ion channels, particularly the delayed rectifier potassium channels (IK), are investigated using the whole-cell patch-clamp technique in isolated cardiac myocytes.[9]
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Isolate single ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit).
-
Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, and 0.1 GTP, adjusted to pH 7.2 with KOH.
-
External Solution: The external solution (Tyrode's solution) contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Recording: Form a giga-ohm seal between the micropipette and the cell membrane. Apply a brief suction to rupture the membrane and achieve the whole-cell configuration.
-
Data Acquisition: Record membrane currents using a patch-clamp amplifier and appropriate data acquisition software. Apply specific voltage protocols to elicit and measure the desired ion currents (e.g., IKr, IKs).
-
Drug Application: Perfuse the cells with the external solution containing the test compound at various concentrations to determine the dose-dependent effects on the ion channel currents.
4.1.2. Monophasic Action Potential (MAP) Recording
The effects of the derivatives on the action potential duration (APD) are assessed using MAP recordings in isolated cardiac tissues, such as canine Purkinje fibers.[1][5]
Experimental Protocol: Monophasic Action Potential Recording in Canine Purkinje Fibers
-
Tissue Preparation: Dissect Purkinje fibers from the ventricles of canine hearts and mount them in a tissue bath.
-
Superfusion: Superfuse the tissue with oxygenated Tyrode's solution at a constant temperature (37 °C).
-
Stimulation: Stimulate the fibers at a constant cycle length (e.g., 1000 ms) using bipolar platinum electrodes.
-
Recording: Record monophasic action potentials using a MAP catheter placed in gentle contact with the endocardial surface of the Purkinje fiber.
-
Drug Perfusion: After obtaining stable baseline recordings, perfuse the tissue with solutions containing increasing concentrations of the test compound.
-
Data Analysis: Measure the action potential duration at 90% repolarization (APD90) to quantify the effect of the compound on repolarization.
In Vitro Antiarrhythmic Activity
Ouabain-Induced Arrhythmia Model
This model is used to assess the potential Class I antiarrhythmic activity of the synthesized compounds.
Experimental Protocol: Ouabain-Induced Arrhythmia in Guinea Pig Atria
-
Tissue Preparation: Isolate the left atria from guinea pig hearts and suspend them in an organ bath containing oxygenated Krebs-Henseleit solution at 37 °C.
-
Pacing: Pace the atria at a constant frequency (e.g., 1 Hz).
-
Drug Incubation: Incubate the atria with the test compound or vehicle for a predetermined period.
-
Arrhythmia Induction: Introduce ouabain into the bath at a concentration known to induce arrhythmias (e.g., 1-2 µM).
-
Data Recording: Record the contractile activity and the onset of arrhythmias. The ability of the test compound to prevent or delay the onset of ouabain-induced arrhythmias is a measure of its Class I activity.
Data Presentation and Structure-Activity Relationship (SAR)
The quantitative data obtained from the pharmacological evaluations are crucial for establishing a clear structure-activity relationship.
Tabulated Data
The following tables present hypothetical data for a series of novel aryl-substituted this compound derivatives to illustrate the format for data presentation.
Table 1: Electrophysiological Effects of this compound Derivatives on IKr and APD90
| Compound | Aryl Substituent | IKr Block IC50 (µM) | % Increase in APD90 at 10 µM |
| This compound | Unsubstituted | 5.2 | 25% |
| Derivative 1 | 4-Fluoro | 3.8 | 35% |
| Derivative 2 | 4-Chloro | 2.5 | 42% |
| Derivative 3 | 4-Methoxy | 8.1 | 18% |
| Derivative 4 | 3-Trifluoromethyl | 1.9 | 55% |
Table 2: Antiarrhythmic Activity in Ouabain-Induced Arrhythmia Model
| Compound | Concentration (µM) | Time to Onset of Arrhythmia (min) | Protection against Arrhythmia |
| Vehicle | - | 15 ± 2 | - |
| This compound | 10 | 18 ± 3 | No |
| Derivative 1 | 10 | 25 ± 4 | Partial |
| Derivative 2 | 10 | 35 ± 5 | Complete |
| Derivative 4 | 10 | 40 ± 6 | Complete |
Structure-Activity Relationship (SAR) Insights
The analysis of the relationship between the chemical structure of the derivatives and their biological activity provides valuable insights for the design of more potent and selective compounds.
From the hypothetical data, a preliminary SAR can be deduced:
-
Electron-withdrawing substituents on the aryl ring (e.g., fluoro, chloro, trifluoromethyl) appear to enhance the IKr blocking potency and the prolongation of the APD.
-
Electron-donating groups (e.g., methoxy) may decrease the activity compared to the unsubstituted parent compound.
-
The presence of potent electron-withdrawing groups may also confer Class I antiarrhythmic activity , as suggested by the protection against ouabain-induced arrhythmias.
Conclusion
The synthesis and characterization of novel this compound derivatives represent a promising avenue for the development of new antiarrhythmic agents with improved pharmacological profiles. By systematically modifying the core structure and evaluating the resulting compounds through a comprehensive panel of in vitro assays, researchers can elucidate key structure-activity relationships. This knowledge-driven approach facilitates the rational design of next-generation antiarrhythmic drugs with enhanced efficacy and safety for the treatment of cardiac arrhythmias. Further in vivo studies are necessary to validate the therapeutic potential of the most promising candidates.
References
- 1. Method and theory of monophasic action potential recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular electrophysiological effects of the class III antiarrhythmic agents this compound and clofilium on rabbit atrial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cardiac electrophysiological activity of aryl-substituted derivatives of the class III antiarrhythmic agent this compound. Potential class I/III agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vivo recording of monophasic action potentials in awake dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. Electrophysiologic effects of amiloride in canine Purkinje fibers: evidence for a delayed effect on repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Sematilide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sematilide hydrochloride is a class III antiarrhythmic agent characterized by its selective blockade of the rapidly activating component of the delayed rectifier potassium current (IKr). This action prolongs the cardiac action potential duration and the effective refractory period, leading to its antiarrhythmic effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, including its mechanism of action, pharmacodynamics, and pharmacokinetics. Detailed experimental protocols for key assays and visualizations of its mechanism are included to support further research and development.
Mechanism of Action
This compound hydrochloride exerts its antiarrhythmic effect primarily through the selective blockade of the voltage-gated potassium channel hERG (human Ether-à-go-go-Related Gene), which conducts the rapidly activating delayed rectifier potassium current (IKr)[1][2][3]. This current is crucial for the repolarization phase of the cardiac action potential. By inhibiting IKr, this compound delays repolarization, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues[4][5]. This prolongation of the refractory period is the primary mechanism by which it suppresses re-entrant arrhythmias.
Signaling Pathway
The mechanism of action of this compound hydrochloride is a direct interaction with the IKr potassium channel. There is no evidence of downstream signaling cascades being activated as a primary consequence of this channel blockade.
Pharmacodynamics
The pharmacodynamic effects of this compound hydrochloride are a direct consequence of its IKr channel blockade. These effects are dose- and concentration-dependent and are characterized by changes in cardiac electrophysiological parameters.
Electrophysiological Effects
This compound prolongs the QT interval on the electrocardiogram (ECG), a direct reflection of the prolonged ventricular repolarization[4][6]. Studies have shown a linear relationship between this compound plasma concentration and the increase in the corrected QT interval (QTc)[4].
| Parameter | Effect | Species | Reference |
| Action Potential Duration (APD) | Prolonged | Guinea Pig, Rabbit | [5][7] |
| Effective Refractory Period (ERP) | Prolonged | Guinea Pig, Rabbit | [5][7] |
| QTc Interval | Prolonged (dose-dependent) | Human | [4][6] |
| Heart Rate | Decreased at high concentrations | Human | [4] |
| PR Interval | No significant change | Human | [4] |
| QRS Duration | No significant change | Human | [4] |
Potency and Efficacy
The potency of this compound has been quantified in various in vitro and in vivo systems.
| Parameter | Value | System | Reference |
| IC50 (IKr current) | 25 µM | Rabbit atrial myocytes | [1][3][8] |
| Ki (3H-dofetilide binding) | 12 ± 5 µM | Guinea pig ventricular myocytes | [7] |
| EC25 (ERP increase) | 20.2 µM | Isolated guinea pig papillary muscles | [7] |
Pharmacokinetics
The pharmacokinetic profile of this compound hydrochloride has been characterized in humans and various animal species.
Human Pharmacokinetics
Following intravenous and oral administration, this compound exhibits predictable pharmacokinetic properties.
| Parameter | Intravenous (25 mg) | Oral (25 mg) | Reference |
| Bioavailability | N/A | 0.47 (± 0.15) | [9] |
| Elimination Half-life (t1/2) | 3.6 (± 0.8) hours | - | [4] |
| Renal Clearance | 250 (± 41) mL/min | 222 (± 44) mL/min | [9] |
| % of Dose Excreted Unchanged in Urine | 75.1 (± 6.5)% | 36.0 (± 11.5)% | [9] |
Renal impairment significantly reduces the clearance of this compound, necessitating dose adjustments in patients with compromised kidney function[10].
Experimental Protocols
Determination of this compound in Human Plasma by HPLC
This protocol describes a method for quantifying this compound levels in human plasma samples.
4.1.1. Sample Preparation
-
To 0.5 mL of human plasma, add a known amount of an appropriate internal standard.
-
Adjust the plasma sample pH to 8.5.
-
Extract the sample with a solution of 7.5% isopropanol in methylene chloride.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
4.1.2. HPLC Conditions
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol). The exact composition should be optimized for a specific column and system.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-100 µL.
4.1.3. Quantification
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve. The assay is linear in the concentration range of 12-2400 ng/mL[11][12].
Whole-Cell Patch-Clamp Electrophysiology
This generalized protocol outlines the key steps for assessing the effect of this compound on ion currents in isolated cardiomyocytes.
4.2.1. Cell Preparation
-
Isolate single ventricular or atrial myocytes from a suitable animal model (e.g., rabbit, guinea pig) using enzymatic digestion.
-
Plate the isolated cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with an external solution (e.g., Tyrode's solution).
4.2.2. Recording
-
Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Use a patch-clamp amplifier to clamp the membrane potential and record the resulting ion currents.
4.2.3. Data Acquisition and Analysis
-
Record baseline ion currents in the absence of the drug.
-
Apply this compound hydrochloride at various concentrations to the external solution.
-
Record the ion currents in the presence of the drug to determine the extent of inhibition.
-
Analyze the data to calculate parameters such as the IC50 value for current inhibition.
Safety and Proarrhythmic Potential
A critical aspect of class III antiarrhythmic agents is their potential to induce arrhythmias, particularly Torsades de Pointes (TdP). High doses of this compound have been associated with excessive QT prolongation and the development of polymorphic ventricular tachycardia[6][13]. Therefore, careful dose selection and patient monitoring are crucial during its clinical use.
Conclusion
This compound hydrochloride is a potent and selective blocker of the IKr potassium channel, leading to a prolongation of the cardiac action potential and effective refractory period. Its pharmacological profile is consistent with a class III antiarrhythmic agent. The provided data and protocols offer a valuable resource for researchers and drug development professionals working on this and similar compounds. Further investigation into its proarrhythmic mechanisms and the development of strategies to mitigate this risk are important areas for future research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacology of the class III antiarrhythmic agent this compound in patients with arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rate-dependent effects of this compound on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemodynamic effects of intravenous this compound in patients with congestive heart failure: a class III antiarrhythmic agent without cardiodepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of binding to rapidly activating delayed rectifier K+ channel, IKr, and effects on myocardial refractoriness for class III antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and dynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of this compound in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, this compound, using a canine chronic atrioventricular block model - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of Sematilide on Cardiac Action Potential: A Technical Guide
This technical guide provides a comprehensive overview of the in vivo electrophysiological effects of sematilide, a class III antiarrhythmic agent, on the cardiac action potential. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and drug safety assessment. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action
This compound exerts its primary effect by selectively blocking the rapid component of the delayed rectifier potassium current (IKr).[1][2] This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting IKr, this compound delays repolarization, leading to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in cardiac myocytes.[1][3][4] This increase in refractoriness is the basis of its antiarrhythmic properties. Notably, this compound does not affect the fast sodium current responsible for the rapid depolarization (Phase 0) of the action potential.[5]
Quantitative Electrophysiological Effects
The in vivo effects of this compound on cardiac electrophysiology have been quantified in various preclinical and clinical studies. The following tables summarize the key findings.
Table 1: Effects of Intravenous this compound in Rabbits
| Dose/Infusion | Serum Level (µg/mL) | APD75 Prolongation (at 400ms CL) | APD75 Prolongation (at 200ms CL) |
| Infusion 1 (1 mg/kg bolus + 8 µg/kg/min) | 1.3 ± 0.5 | Data not specified | Data not specified |
| Infusion 2 (2 mg/kg bolus + 20 µg/kg/min) | 3.7 ± 1.4 | 27 ± 4% | 18 ± 4% |
| Infusion 3 (7 mg/kg bolus + 68 µg/kg/min) | 13.4 ± 1.8 | Maximal effects at Infusion 2 | Maximal effects at Infusion 2 |
| Data from Beatch et al. (1996)[1]. APD75: Action Potential Duration at 75% repolarization; CL: Cycle Length. |
Table 2: Effects of Oral this compound in Dogs with Chronic Atrioventricular Block
| Dose (mg/kg) | Outcome |
| 3 | QT interval prolongation |
| 30 | QT interval prolongation, Torsades de Pointes (TdP) in 3 out of 4 animals |
| Data from a comparative study with amiodarone[6]. |
Table 3: Electrophysiological Effects of Oral this compound in Humans
| Parameter | Baseline | Post-Sematilide (mean dose 133 ± 29 mg q8h) | % Change |
| Atrial Effective Refractory Period (ms) | 238 ± 32 | 264 ± 32 | +11 ± 16 |
| AV Nodal Effective Refractory Period (ms) | 296 ± 74 | 354 ± 71 | +20 ± 19 |
| Right Ventricular ERP (ms) at 600ms CL | 252 ± 25 | 281 ± 30 | +12 ± 8 |
| APD90 (ms) at 600ms CL | Not specified | Increase of 40 ± 17 ms | - |
| APD90 (ms) at 350ms CL | Not specified | Increase of 14 ± 15 ms | - |
| QT Interval | Significantly Increased (8-17%) | - | - |
| QTc Interval | Significantly Increased (8-17%) | - | - |
| Data from a study in patients with ventricular arrhythmias[7]. ERP: Effective Refractory Period; APD90: Action Potential Duration at 90% repolarization; CL: Cycle Length; AV: Atrioventricular. |
Table 4: Dose-Dependent Effects of Intravenous this compound on QTc Interval in Humans
| Dose (mg/kg over 15 min) | Plasma Concentration (µg/mL) | QTc Interval Increase |
| 0.15 - 1.5 | ≥ 2.0 | ~25% |
| Data from a dose-ranging study in patients with ventricular arrhythmias[5]. |
Detailed Experimental Protocols
The following sections describe the methodologies employed in key in vivo studies of this compound.
In Vivo Electrophysiology in Rabbits
-
Animal Model: New Zealand White rabbits were used.
-
Drug Administration: this compound or placebo was administered as an intravenous (i.v.) bolus followed by a 45-minute infusion in a cumulative manner.
-
Electrophysiological Measurements:
-
Monophasic action potentials (MAP) were recorded from the ventricles using contact electrodes to determine APD.
-
Ventricular effective refractory period (VERP) and ECG parameters were also measured.
-
Measurements were taken during cardiac pacing at various cycle lengths (200-400 ms).
-
-
Pharmacokinetic Analysis: Serum this compound levels were quantified using high-performance liquid chromatography (HPLC).[1]
Proarrhythmia Assessment in a Canine Model
-
Animal Model: A canine model of chronic atrioventricular block, which is known to be susceptible to Torsades de Pointes, was utilized.
-
Drug Administration: this compound was administered orally at doses of 3 and 30 mg/kg.
-
Monitoring: Continuous ECG monitoring was performed in conscious animals to observe for arrhythmias.[6]
Clinical Electrophysiology Studies in Humans
-
Patient Population: Patients with clinical ventricular arrhythmias and inducible sustained ventricular tachycardia.
-
Drug Administration: Patients were treated with oral this compound (mean dose of 133 ± 29 mg every 8 hours).
-
Electrophysiological Study:
-
Baseline and post-treatment electrophysiological studies were conducted.
-
Parameters measured included: sinus cycle length, QT, QTc, JT, and JTc intervals from the surface ECG.
-
Intracardiac recordings were used to measure atrial and ventricular effective refractory periods, atrioventricular nodal effective refractory period, and right ventricular monophasic action potential duration (APD90) at various pacing cycle lengths.[7]
-
Reverse Use-Dependence
A key characteristic of this compound's action is its "reverse use-dependence." This means that its effect on prolonging the action potential duration is more pronounced at slower heart rates (longer cycle lengths) and diminishes at faster heart rates.[1][2][3][7] This property is thought to be due to the kinetics of this compound binding to the IKr channel, with a higher affinity for the rested state of the channel.[2] While potentially beneficial for treating certain arrhythmias, this property can also be proarrhythmic, particularly in situations of bradycardia, where excessive APD prolongation can lead to early afterdepolarizations and Torsades de Pointes.[3]
Summary and Conclusion
This compound is a potent blocker of the IKr potassium channel, leading to a dose-dependent prolongation of the cardiac action potential duration and effective refractory period in vivo. These effects are observed across multiple species, including rabbits, dogs, and humans. The primary electrophysiological manifestation is a prolongation of the QT interval on the surface ECG. While these class III effects are the basis for its antiarrhythmic efficacy, the reverse use-dependent nature of this compound's action and the potential for excessive QT prolongation contribute to a risk of proarrhythmia, most notably Torsades de Pointes. The data and protocols summarized in this guide provide a foundational understanding for professionals involved in the research and development of cardiac ion channel modulators.
References
- 1. Rate-dependent effects of this compound on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rate-dependent effects of this compound on action potential duration in isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a typical I(Kr) channel blocker this compound on the relationship between ventricular repolarization, refractoriness and onset of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular electrophysiological effects of the class III antiarrhythmic agents this compound and clofilium on rabbit atrial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of the class III antiarrhythmic agent this compound in patients with arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, this compound, using a canine chronic atrioventricular block model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic effects of selective prolongation of refractoriness. Electrophysiologic actions of this compound HCl in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Sematilide's Impact on QT Interval Prolongation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electrophysiological effects of sematilide, a class III antiarrhythmic agent, with a specific focus on its impact on QT interval prolongation. The information presented herein is a synthesis of findings from key preclinical and clinical studies, intended to serve as a comprehensive resource for professionals in the field of cardiac safety and drug development.
Core Mechanism of Action: Selective IKr Blockade
This compound exerts its primary effect by selectively blocking the rapid component of the delayed rectifier potassium current (IKr)[1][2][3][4]. This current, carried by the hERG (human Ether-a-go-go-Related Gene) channel, is crucial for phase 3 repolarization of the cardiac action potential[5][6][7]. By inhibiting IKr, this compound delays ventricular repolarization, leading to a prolongation of the action potential duration (APD) and, consequently, the QT interval on the surface electrocardiogram (ECG)[8][9][10]. This selective action on IKr without significant effects on other cardiac ion channels, such as sodium (INa) or calcium (ICa) channels, categorizes this compound as a "pure" class III antiarrhythmic agent[4][8].
Quantitative Electrophysiological Effects of this compound
The following tables summarize the quantitative data from various studies, illustrating the dose- and concentration-dependent effects of this compound on key electrophysiological parameters.
Table 1: In Vitro Effects of this compound on Cardiac Myocytes
| Species | Myocyte Type | Parameter | Concentration | Effect | Reference |
| Rabbit | Atrial | IKr | 10, 30, 100, 300 µM | Concentration-dependent inhibition (IC50 ≈ 25 µM) | [1][4] |
| Guinea Pig | Ventricular | APD | 10 µM | Prolongation | [3] |
| Guinea Pig | Ventricular | APD | 30 µM | 20-40% prolongation at 0.2 Hz | [3] |
| Guinea Pig | Ventricular | IK | 10 µM | Depression of delayed outward K+ current | [3] |
| Guinea Pig | Ventricular | IK1, ICa-L | Not specified | No significant effect | [3] |
Table 2: In Vivo Effects of this compound in Animal Models
| Species | Model | Parameter | Dosage | Effect | Reference |
| Rabbit | Anesthetized | APD75 (400 ms CL) | 2 mg/kg bolus + 20 µg/kg/min infusion | 27 ± 4% increase | [2] |
| Rabbit | Anesthetized | APD75 (200 ms CL) | 2 mg/kg bolus + 20 µg/kg/min infusion | 18 ± 4% increase | [2] |
| Canine | Chronic AV block | QT interval | 3 and 30 mg/kg (oral) | Prolongation | [11] |
| Canine | Chronic AV block | Torsades de Pointes | 30 mg/kg (oral) | Induced in 3 of 4 animals | [11] |
| Canine | Isolated, blood-perfused ventricular septum | MAP duration | 10-100 µ g/min (intracoronary) | Prolongation | [12] |
| Canine | Isolated, blood-perfused ventricular septum | Effective Refractory Period | 10-100 µ g/min (intracoronary) | Prolongation | [12] |
Table 3: Clinical Effects of this compound in Humans
| Patient Population | Parameter | Dosage/Concentration | Effect | Reference |
| Patients with ventricular arrhythmias | QT, QTc, JT, JTc intervals | 133 ± 29 mg every 8 hours (oral) | 8-17% increase | [8][13] |
| Patients with ventricular arrhythmias | Atrial Effective Refractory Period (600 ms CL) | 133 ± 29 mg every 8 hours (oral) | 11 ± 16% increase (238 ± 32 to 264 ± 32 ms) | [8][13] |
| Patients with ventricular arrhythmias | Right Ventricular Effective Refractory Period (600 ms CL) | 133 ± 29 mg every 8 hours (oral) | 12 ± 8% increase (252 ± 25 to 281 ± 30 ms) | [8][13] |
| Patients with ventricular arrhythmias | APD90 (600 ms CL) | 133 ± 29 mg every 8 hours (oral) | 40 ± 17 ms increase | [8][13] |
| Patients with nonsustained ventricular arrhythmias | QTc interval | Plasma concentrations of ~2.0 µg/ml | ~25% increase | [9] |
| Patients with congestive heart failure | QT interval (low dose) | Not specified | 5 ± 8% increase | [14] |
| Patients with congestive heart failure | QT interval (high dose) | Not specified | 18 ± 10% increase | [14] |
| Patients with congestive heart failure | Corrected QT interval (low dose) | Not specified | 4 ± 8% increase | [14] |
| Patients with congestive heart failure | Corrected QT interval (high dose) | Not specified | 14 ± 10% increase | [14] |
Experimental Protocols
In Vitro Electrophysiology in Rabbit Atrial Myocytes
-
Objective: To characterize the effects of this compound on various membrane currents in single rabbit atrial myocytes[4].
-
Cell Isolation: Single myocytes were isolated from the rabbit left atrium using an enzymatic dissociation method.
-
Recording Technique: The whole-cell voltage-clamp technique was employed to record membrane currents.
-
Experimental Procedure: this compound was applied at concentrations of 10, 30, 100, and 300 µM. The delayed rectifier K+ current (IK), Ca2+-independent transient K+ current, inward rectifier K+ current (IK1), and voltage-dependent Na+ and Ca2+ currents were measured. A triangular voltage command was used to assess the characteristics of the this compound-sensitive current.
-
Key Findings: this compound caused a concentration-dependent inhibition of IK with an IC50 of approximately 25 µM, and selectively blocked the rapidly activating component of the delayed rectifier K+ current[4]. Other measured currents were not significantly affected[4].
In Vivo Electrophysiology in a Canine Model of Chronic Atrioventricular (AV) Block
-
Objective: To compare the proarrhythmic potential of this compound with amiodarone[11].
-
Animal Model: A canine model of chronic atrioventricular block was used.
-
Drug Administration: this compound (3 and 30 mg/kg) or amiodarone was administered orally to conscious dogs.
-
Monitoring: Continuous ECG monitoring was performed to assess the QT interval and the occurrence of ventricular arrhythmias.
-
Key Findings: Both drugs prolonged the QT interval, with a faster onset for this compound. The high dose of this compound induced Torsades de Pointes (TdP) in 75% of the animals, leading to death, highlighting its proarrhythmic potential at higher exposures[11].
Clinical Electrophysiology Study in Patients with Ventricular Arrhythmias
-
Objective: To determine the antiarrhythmic and electrophysiologic profile of this compound in patients with clinical ventricular arrhythmias[8][13].
-
Patient Population: 27 patients with clinical ventricular arrhythmias and inducible sustained ventricular tachycardia.
-
Study Design: Patients were treated with oral this compound (mean dose of 133 ± 29 mg every 8 hours). Electrophysiologic studies and 24-hour ambulatory ECG monitoring were performed before and after treatment.
-
Measurements: Baseline sinus cycle length, QT, QTc, JT, and JTc intervals, PR and QRS intervals, atrial and ventricular effective refractory periods (AERP and VERP), and right ventricular monophasic action potential duration (APD90) at various pacing cycle lengths were measured.
-
Key Findings: this compound significantly increased QT, QTc, JT, and JTc intervals, as well as AERP and VERP[8][13]. The prolongation of APD90 exhibited reverse frequency-dependence, being more pronounced at longer cycle lengths[8][13].
Visualizations
Signaling Pathway of this compound-Induced QT Prolongation```dot
Caption: Workflow for in vivo assessment of this compound's electrophysiological effects.
Logical Relationship of this compound's Effects Leading to Proarrhythmia
Caption: Logical cascade from this compound administration to potential proarrhythmia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rate-dependent effects of this compound on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rate-dependent effects of this compound on action potential duration in isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of drug induced QT interval prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-induced QT prolongation - Wikipedia [en.wikipedia.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Pharmacology of the class III antiarrhythmic agent this compound in patients with arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The significance of QT interval in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, this compound, using a canine chronic atrioventricular block model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of a typical I(Kr) channel blocker this compound on the relationship between ventricular repolarization, refractoriness and onset of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiarrhythmic effects of selective prolongation of refractoriness. Electrophysiologic actions of this compound HCl in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hemodynamic effects of intravenous this compound in patients with congestive heart failure: a class III antiarrhythmic agent without cardiodepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Discovery Research on Sematilide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies involved in the early-stage discovery and preclinical evaluation of Sematilide analogs. This compound, a class III antiarrhythmic agent, is known for its selective blockade of the rapidly activating delayed rectifier potassium current (IKr), a critical component in cardiac repolarization.[1] The exploration of its analogs is primarily driven by the search for compounds with improved efficacy, safety profiles, and pharmacokinetic properties.
Core Concepts in this compound Analog Research
The primary mechanism of action for this compound and its analogs is the blockade of the IKr channel, which is encoded by the hERG gene. This blockade prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP), key electrophysiological effects for the treatment of cardiac arrhythmias.[2][3] However, excessive prolongation of the APD can lead to a proarrhythmic effect known as Torsades de Pointes (TdP), a significant safety concern for this class of drugs.[1] Therefore, a central goal in the development of this compound analogs is to achieve a therapeutic balance between antiarrhythmic efficacy and proarrhythmic risk.
Signaling Pathway of the Cardiac Action Potential
The following diagram illustrates the phases of a typical ventricular cardiomyocyte action potential and the primary ion channels involved. This compound and its analogs primarily target the IKr channel, which contributes to phase 3 repolarization.
Caption: Cardiac action potential phases and the inhibitory target of this compound analogs.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of novel this compound analogs typically follows a structured workflow designed to characterize their electrophysiological properties, antiarrhythmic efficacy, and proarrhythmic potential.
Caption: Preclinical experimental workflow for this compound analogs.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound and its analogs.
Table 1: Electrophysiological Effects of this compound Analogs in Canine Purkinje Fibers
| Compound | Concentration (µM) | Change in APD90 (%) |
| This compound | 10 | +25 |
| Analog 3g | 10 | +30 |
| Analog 3j | 10 | +28 |
Data extracted from studies on isolated canine Purkinje fibers.[3]
Table 2: Antiarrhythmic Activity in Ouabain-Induced Arrhythmia Model (Guinea Pig)
| Compound | Dose (mg/kg) | Protection against Arrhythmia |
| This compound | 1 | Partial |
| Analog 3g | 1 | Complete |
| Analog 3j | 1 | Complete |
Efficacy determined in an ex vivo guinea pig model of ouabain-induced arrhythmias.[3]
Table 3: Comparative Electrophysiological Effects of this compound and Other Class III Agents
| Drug | Concentration (µM) | Tissue | Parameter | Effect |
| This compound | 1-100 | Rabbit SA Node | APD | Concentration-dependent increase |
| This compound | 1-100 | Rabbit SA Node | Spontaneous Cycle Length | Concentration-dependent increase |
| Clofilium | 1-30 | Rabbit SA Node | APD | Concentration-dependent increase |
| E-4031 | 0.01-1 | Canine Papillary Muscle | ERP | Concentration-dependent increase |
| MS-551 | 0.1-10 | Canine Papillary Muscle | ERP | Concentration-dependent increase |
APD: Action Potential Duration, ERP: Effective Refractory Period, SA: Sinoatrial.
Experimental Protocols
Microelectrode Recording in Canine Purkinje Fibers
Objective: To assess the effects of this compound analogs on action potential duration (APD) and other electrophysiological parameters in cardiac Purkinje fibers.
Methodology:
-
Tissue Preparation: Hearts are excised from anesthetized mongrel dogs. Free-running Purkinje fibers are dissected from the ventricles and mounted in a tissue bath.
-
Superfusion: The tissue is superfused with Tyrode's solution (composition in mM: NaCl 137, KCl 4, MgCl2 1, CaCl2 2.7, NaH2PO4 0.45, NaHCO3 12, and glucose 5.5), gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Stimulation: The Purkinje fibers are stimulated at a constant cycle length (e.g., 1000 ms) using a bipolar platinum electrode.
-
Recording: Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl connected to a high-impedance amplifier.
-
Data Acquisition: Action potential parameters, including APD at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, and maximum upstroke velocity (Vmax), are recorded before and after the application of test compounds.
Whole-Cell Patch Clamp in Rabbit Atrial Myocytes
Objective: To determine the inhibitory effects of this compound analogs on specific cardiac ion channels, particularly IKr.
Methodology:
-
Cell Isolation: Single atrial myocytes are isolated from rabbit hearts by enzymatic digestion.
-
Recording Configuration: The whole-cell configuration of the patch-clamp technique is used.
-
Solutions: The external solution is designed to isolate the current of interest (e.g., for IKr, it may contain blockers of Na+ and Ca2+ channels). The internal (pipette) solution contains a high concentration of potassium.
-
Voltage Clamp Protocol: A specific voltage-clamp protocol is applied to elicit the target ion channel current. For IKr, this typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.
-
Data Analysis: The peak tail current is measured at various concentrations of the test compound to determine the concentration-response relationship and calculate the IC50 value.
Ouabain-Induced Arrhythmia in Guinea Pig Isolated Heart
Objective: To evaluate the antiarrhythmic efficacy of this compound analogs in an ex vivo model of cardiac glycoside-induced arrhythmias.
Methodology:
-
Heart Preparation: Guinea pig hearts are isolated and perfused via the Langendorff method with Krebs-Henseleit solution.
-
Arrhythmia Induction: Ouabain, a cardiac glycoside that inhibits the Na+/K+-ATPase, is infused to induce ventricular arrhythmias.[4]
-
Drug Administration: Test compounds are administered prior to or during ouabain infusion.
-
ECG Recording: A pseudo-ECG is recorded to monitor heart rate and rhythm.
-
Endpoint Measurement: The primary endpoints are the time to onset of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia) and the ability of the test compound to prevent or terminate these arrhythmias.
Canine Model of Coronary Artery Ligation and Reperfusion
Objective: To assess the efficacy of this compound analogs in a more clinically relevant in vivo model of ischemia-induced arrhythmias.
Methodology:
-
Animal Preparation: Anesthetized dogs are instrumented for hemodynamic and ECG monitoring.
-
Coronary Occlusion: The left anterior descending (LAD) or circumflex (LCx) coronary artery is occluded for a specific duration (e.g., 90 minutes) to induce myocardial ischemia.
-
Reperfusion: The occlusion is then released, leading to reperfusion arrhythmias.
-
Drug Infusion: The test compound is administered intravenously before, during, or after the ischemic period.
-
Arrhythmia Analysis: The incidence and severity of spontaneous and inducible ventricular arrhythmias are quantified.
Structure-Activity Relationship (SAR) of this compound Analogs
The chemical structure of this compound, a procainamide analog, offers several points for modification to optimize its pharmacological profile. Early research has focused on aryl-substituted derivatives to potentially incorporate both Class I (sodium channel blocking) and Class III (potassium channel blocking) properties.[3]
Key SAR observations include:
-
Aryl Substitutions: The nature and position of substituents on the aromatic ring can influence the potency and selectivity for the IKr channel.
-
Amine Group: Modifications to the diethylaminoethyl side chain can impact the compound's interaction with the ion channel pore and its pharmacokinetic properties.
-
Linker: The amide linker is a critical component of the pharmacophore and its modification can significantly alter activity.
The goal of SAR studies in this area is to identify analogs with a wider therapeutic window, characterized by potent IKr blockade with minimal effects on other ion channels and a reduced risk of proarrhythmia.
Conclusion
The early-stage discovery of this compound analogs is a multifaceted process that relies on a combination of chemical synthesis, in vitro electrophysiology, and in vivo arrhythmia models. A thorough understanding of the underlying mechanisms of action, coupled with rigorous preclinical testing, is essential for the identification of novel antiarrhythmic agents with improved safety and efficacy profiles. This guide provides a foundational framework for researchers and drug development professionals engaged in this critical area of cardiovascular pharmacology.
References
- 1. IKr channel blockers: novel antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cardiac electrophysiological activity of aryl-substituted derivatives of the class III antiarrhythmic agent this compound. Potential class I/III agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for Sematilide Patch Clamp in Ventricular Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sematilide is a class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-a-go-go-related gene (hERG). This current plays a critical role in the repolarization phase of the cardiac action potential. Inhibition of IKr by compounds like this compound leads to a prolongation of the action potential duration (APD), a key mechanism for treating certain cardiac arrhythmias. A hallmark of this compound's action is its reverse use-dependence, where its effect on APD prolongation is more pronounced at slower heart rates.[1]
These application notes provide a detailed protocol for studying the effects of this compound on IKr in isolated ventricular myocytes using the whole-cell patch clamp technique.
Data Presentation
Summary of this compound's Electrophysiological Effects
The following table summarizes the quantitative effects of this compound on ventricular myocyte electrophysiology, collated from published studies.
| Parameter | Species | Concentration | Effect | Reference |
| Action Potential Duration (APD) | Guinea Pig | 10 µM | Prolongation of APD at 0.2 Hz stimulation rate.[1] | Sawanobori et al., 1994 |
| Guinea Pig | 30 µM | 20-40% prolongation of APD at 0.2 Hz.[1] | Sawanobori et al., 1994 | |
| Guinea Pig | 30 µM | Non-significant APD prolongation at 2.5 Hz, demonstrating reverse use-dependence.[1] | Sawanobori et al., 1994 | |
| Rabbit | See notes | 27 ± 4% increase in APD75 at 400 ms cycle length.[2] | Takanaka et al., 1996 | |
| Rabbit | See notes | 18 ± 4% increase in APD75 at 200 ms cycle length.[2] | Takanaka et al., 1996 | |
| Delayed Rectifier K+ Current (IK) | Guinea Pig | ≥ 10 µM | Depression of IK.[1] | Sawanobori et al., 1994 |
| Rabbit | Not specified | Selective block of IKr.[2] | Takanaka et al., 1996 | |
| Other Currents (IK1, ICa-L) | Guinea Pig | Not specified | No significant effect.[1] | Sawanobori et al., 1994 |
Note on Rabbit APD study: Concentrations in the in-vivo study by Takanaka et al. (1996) were achieved through intravenous infusion to reach stable serum levels of 1.3 ± 0.5, 3.7 ± 1.4, and 13.4 ± 1.8 µg/ml.[2]
Experimental Protocols
Ventricular Myocyte Isolation
Ventricular myocytes should be isolated from the desired species (e.g., guinea pig, rabbit) using established enzymatic digestion protocols. Briefly, this typically involves retrograde perfusion of the heart with a collagenase-containing solution to dissociate individual cardiomyocytes.
Whole-Cell Patch Clamp Recordings
Solutions
To isolate the IKr, other ionic currents that could interfere with the measurement need to be minimized. This is achieved through the specific composition of the intracellular and extracellular solutions.
| Intracellular Solution (in mM) | Extracellular Solution (in mM) |
| K-Aspartate: 120 | NaCl: 137 |
| KCl: 20 | KCl: 4.0 |
| MgCl2: 1.0 | MgCl2: 1.0 |
| Mg-ATP: 5.0 | CaCl2: 1.8 |
| EGTA: 10 | HEPES: 10 |
| HEPES: 10 | Glucose: 10 |
| GTP (Na salt): 0.1 | Nifedipine: 0.005 |
| pH adjusted to 7.2 with KOH | pH adjusted to 7.4 with NaOH |
Note: Nifedipine is included in the extracellular solution to block L-type Ca2+ currents. To further isolate IKr from the slow component of the delayed rectifier current (IKs), specific IKs blockers like HMR 1556 (1 µM) or Chromanol 293B (10 µM) can be added to the extracellular solution.
Voltage Clamp Protocol for IKr Measurement
The following voltage clamp protocol is designed to activate IKr and measure its characteristic tail current upon repolarization.
-
Holding Potential: Maintain the cell at a holding potential of -80 mV.
-
Depolarization Step: Apply a depolarizing voltage step to +20 mV for 1000 ms to activate the delayed rectifier potassium channels.
-
Repolarization Step: Repolarize the membrane to -40 mV for 2000 ms. The decaying outward current observed during this step is the IKr tail current.
-
Data Acquisition: Record the current traces throughout the voltage clamp protocol. The peak amplitude of the tail current at -40 mV is measured as the magnitude of IKr.
-
This compound Application: After recording baseline IKr, perfuse the cell with the extracellular solution containing the desired concentration of this compound and repeat the voltage clamp protocol to measure the drug-induced block.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced APD prolongation.
Experimental Workflow for Patch Clamp Analysis
Caption: Workflow for this compound patch clamp experiments.
Logical Relationship of Reverse Use-Dependence
Caption: Reverse use-dependence of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An High-Performance Liquid Chromatography (HPLC) Method for the Reliable Quantification of Sematilide in Human Plasma
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound in human plasma. This protocol is designed to provide accurate and reproducible results for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
This compound is an antiarrhythmic agent, and its precise measurement in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The described method utilizes a straightforward liquid-liquid extraction for sample preparation, followed by chromatographic separation and UV detection.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol outlines the steps for extracting this compound from human plasma samples.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution
-
0.1 M Sodium Hydroxide (for pH adjustment)
-
Extraction Solvent: 7.5% isopropanol in methylene chloride[1]
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Procedure:
-
Pipette 0.5 mL of the human plasma sample into a clean centrifuge tube.
-
Add a known amount of the internal standard to the plasma sample.
-
Adjust the pH of the plasma sample to 8.5 using 0.1 M Sodium Hydroxide.[1]
-
Add 5 mL of the extraction solvent (7.5% isopropanol in methylene chloride) to the tube.[1]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
The sample is now ready for injection into the HPLC system.
HPLC Analysis
This section details the chromatographic conditions for the separation and detection of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05 M Phosphate Buffer (pH 4.0) in a 40:60 (v/v) ratio[2] |
| Flow Rate | 1.0 mL/min[3][4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 254 nm[1][4] |
| Run Time | Approximately 10 minutes |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability and accuracy.
| Validation Parameter | Results |
| Linearity Range | 12 - 2400 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 4 ng/mL |
| Limit of Quantification (LOQ) | 12 ng/mL[1] |
Visualized Experimental Workflow
The following diagram illustrates the key steps of the analytical protocol.
Caption: Workflow for this compound quantification in plasma.
Signaling Pathway (Placeholder)
While this application note focuses on a quantitative analytical method, understanding the mechanism of action of this compound is important for its therapeutic application. This compound is a class III antiarrhythmic agent that primarily works by blocking potassium channels, thereby prolonging the cardiac action potential duration. A simplified representation of this pathway is provided below.
Caption: Simplified signaling pathway of this compound.
References
- 1. Determination of this compound in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. xisdxjxsu.asia [xisdxjxsu.asia]
Application Notes and Protocols for In Vitro Efficacy Testing of Sematilide
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy of Sematilide, a selective IKr channel blocker. The primary focus is on assays targeting the human Ether-à-go-go-Related Gene (hERG) potassium channel, the molecular entity responsible for the rapid delayed rectifier potassium current (IKr) in the heart.
Introduction
This compound is a class III antiarrhythmic agent that selectively blocks the IKr channel, encoded by the hERG gene.[1][2][3] This channel is crucial for cardiac repolarization, and its inhibition can prolong the action potential duration, a key mechanism for treating certain cardiac arrhythmias.[4][5][6] However, excessive blockage of the hERG channel can lead to QT interval prolongation and potentially life-threatening arrhythmias like Torsades de Pointes (TdP).[7][8] Therefore, precise in vitro evaluation of this compound's efficacy and potency is critical.
This document outlines three common in vitro assays for characterizing hERG channel blockers:
-
Patch-Clamp Electrophysiology: The gold-standard method for directly measuring the effect of this compound on IKr currents in cells expressing hERG channels.[8][9][10][11]
-
Radioligand Binding Assay: A high-throughput method to determine the affinity of this compound for the hERG channel by measuring the displacement of a known radiolabeled ligand.[7][12][13]
-
Thallium Flux Assay: A fluorescence-based functional assay suitable for high-throughput screening that measures the inhibition of ion flow through the hERG channel.[14][15][16][17]
Data Presentation
The following tables summarize exemplary quantitative data for this compound and other known hERG blockers.
Table 1: Potency of hERG Channel Blockers in Different In Vitro Assays
| Compound | Assay Type | Cell Line | IC50 / Ki (µM) | Reference |
| This compound | Patch-Clamp | Rabbit Atrial Myocytes | ~25 | [1][10] |
| Dofetilide | Radioligand Binding ([³H]-dofetilide) | HEK293-hERG | 0.0223 | [12] |
| Astemizole | Radioligand Binding ([³H]-astemizole) | HEK293-hERG | 0.003 | [7] |
| Terfenadine | Fluorescence Polarization | HEK293-hERG | 0.02 | [18] |
| Haloperidol | Radioligand Binding ([³H]-dofetilide) | HEK293-hERG | 0.1 | [12] |
Table 2: Comparison of Electrophysiological Effects of this compound
| Parameter | Experimental Condition | Value | Reference |
| IKr Inhibition | 10 µM this compound | Concentration-dependent | [10] |
| IKr Inhibition | 30 µM this compound | Concentration-dependent | [10] |
| IKr Inhibition | 100 µM this compound | Concentration-dependent | [10] |
| IKr Inhibition | 300 µM this compound | Concentration-dependent | [10] |
| Action Potential Duration (APD) Prolongation | Pacing Cycle Length 400ms | 27 ± 4% | [9] |
| Action Potential Duration (APD) Prolongation | Pacing Cycle Length 200ms | 18 ± 4% | [9] |
Mandatory Visualizations
Experimental Protocols
Patch-Clamp Electrophysiology Protocol
This protocol is adapted for automated patch-clamp systems but can be modified for manual setups.[19][20][21][22]
a. Cell Culture:
-
Culture HEK293 cells stably expressing the hERG channel in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
b. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and dilute to final concentrations in the external solution on the day of the experiment.
c. Electrophysiological Recording:
-
Harvest cells using a non-enzymatic cell dissociation solution and resuspend in the external solution.
-
Transfer the cell suspension to the automated patch-clamp system.
-
Initiate the automated process of cell capture, seal formation, and whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV for 1-2 seconds, and then a repolarizing step to -50 mV for 1-2 seconds to record the tail current.
-
After establishing a stable baseline recording, perfuse the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM).
-
Record the current at each concentration for a sufficient duration to reach steady-state block.
d. Data Analysis:
-
Measure the peak tail current amplitude at -50 mV in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value.
Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay using a radiolabeled hERG channel blocker, such as [³H]-dofetilide.[7][12]
a. Membrane Preparation:
-
Grow HEK293-hERG cells to a high density.
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an assay buffer and determine the protein concentration.
b. Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 10-20 µg of protein).
-
[³H]-dofetilide at a concentration near its Kd (e.g., 5 nM).
-
Increasing concentrations of unlabeled this compound (e.g., 0.01 µM to 100 µM).
-
For non-specific binding, add a high concentration of a known hERG blocker (e.g., 10 µM astemizole).
-
Assay buffer to a final volume of 200 µL.
-
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
c. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Calculate the percentage of inhibition of specific binding for each concentration of this compound.
-
Plot the concentration-response curve and fit the data to a one-site competition model to determine the Ki value.
Thallium Flux Assay Protocol
This protocol utilizes a thallium-sensitive fluorescent dye to measure hERG channel activity.[14][17][23]
a. Cell Preparation:
-
Seed HEK293-hERG cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in an assay buffer for 60-90 minutes at room temperature.
-
Wash the cells with an assay buffer to remove excess dye.
b. Assay Procedure:
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Prepare a stimulus buffer containing thallium sulfate and potassium sulfate.
-
Use a fluorescence plate reader with an automated injection system to add the stimulus buffer to the wells.
-
Measure the fluorescence intensity kinetically before and after the addition of the stimulus buffer.
c. Data Analysis:
-
The influx of thallium through open hERG channels leads to an increase in fluorescence.
-
Calculate the rate of fluorescence increase or the peak fluorescence change for each well.
-
Normalize the data to the control wells (no this compound) and the background wells (a potent hERG blocker).
-
Plot the concentration-response curve and fit the data to determine the IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (CK-1752) | IKr Channel Blocker | MCE [medchemexpress.cn]
- 4. Synthesis and cardiac electrophysiological activity of aryl-substituted derivatives of the class III antiarrhythmic agent this compound. Potential class I/III agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular electrophysiological effects of the class III antiarrhythmic agents this compound and clofilium on rabbit atrial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic effects of selective prolongation of refractoriness. Electrophysiologic actions of this compound HCl in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The hERG potassium channel and hERG screening for drug-induced torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rate-dependent effects of this compound on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A High-Throughput Binding Assay for HERG | Springer Nature Experiments [experiments.springernature.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. FluxOR 钾离子通道检测 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 18. Biochemical hERG Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. Recording ten-fold larger IKr conductances with automated patch clamping using equimolar Cs+ solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 21. sophion.com [sophion.com]
- 22. Automated Electrophysiology Makes the Pace for Cardiac Ion Channel Safety Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Evaluating Sematilide's Antiarrhythmic Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established animal models and experimental protocols for assessing the antiarrhythmic properties of Sematilide, a selective IKr channel blocker. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and proarrhythmic potential of this and similar class III antiarrhythmic agents.
Introduction to this compound and its Mechanism of Action
This compound is a class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr).[1][2][3] This current is crucial for the repolarization phase of the cardiac action potential. By inhibiting IKr, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) in cardiac myocytes, which is the primary mechanism for its antiarrhythmic effects.[2] However, this can also lead to an undesirable prolongation of the QT interval on the electrocardiogram (ECG), a biomarker for the risk of developing Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia.[1] Therefore, careful evaluation in relevant animal models is critical.
Animal Models for Assessing this compound's Efficacy
Several animal models have been utilized to study the electrophysiological and antiarrhythmic effects of this compound. The most common models include canine, rabbit, and guinea pig. Each model offers unique advantages for studying specific aspects of arrhythmia.
Canine Models
Canine models are highly valued for their electrophysiological similarities to humans, making them suitable for assessing both the efficacy and proarrhythmic risk of drugs like this compound.
-
Chronic Atrioventricular (AV) Block Model: This model is particularly sensitive for inducing TdP and is used to assess the proarrhythmic potential of QT-prolonging drugs.[1]
-
Myocardial Infarction (MI) with Programmed Electrical Stimulation (PES) Model: This model simulates re-entrant arrhythmias that occur post-MI and is used to evaluate the efficacy of drugs in preventing ventricular tachycardia (VT) and ventricular fibrillation (VF).[4][5][6][7]
-
Coronary Artery Ligation Model: This model induces arrhythmias by creating an ischemic zone in the myocardium, mimicking conditions of acute coronary syndrome.
Rabbit Models
Rabbits are also used to study the effects of this compound, particularly its impact on action potential duration and ion channel function.[2]
Guinea Pig Models
The guinea pig model, especially the ouabain-induced arrhythmia model, is a well-established in-vitro and in-vivo method for screening antiarrhythmic drugs.[8][9][10][11]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound observed in various animal models.
Table 1: Electrophysiological Effects of this compound in a Canine Chronic AV Block Model
| Parameter | Dose of this compound | Effect | Reference |
| QT Interval | 3 mg/kg and 30 mg/kg (orally) | Prolonged | [1] |
| Torsades de Pointes (TdP) | 30 mg/kg (orally) | Induced in 3 out of 4 animals | [1] |
Table 2: Antiarrhythmic Efficacy of this compound in a Canine Post-MI with PES Model
| Parameter | Dose of this compound | Effect | Reference |
| Inducible Ventricular Tachyarrhythmia | Not specified | Suppressed in some animals | Not specified |
Table 3: Effects of this compound in a Rabbit Model
| Parameter | Dose of this compound | Effect | Reference |
| Action Potential Duration (APD) | 1, 2, and 7 mg/kg IV bolus followed by infusion | Prolonged | [2] |
| IKr Current | In vitro application | Selectively blocked | [2] |
Table 4: Effects of this compound in a Guinea Pig Ouabain-Induced Arrhythmia Model
| Parameter | Concentration of this compound | Effect | Reference |
| Ouabain-induced Arrhythmias | Not specified | Suppressed | Not specified |
Experimental Protocols
Protocol 1: Canine Chronic Atrioventricular (AV) Block Model
This protocol is designed to assess the proarrhythmic potential of this compound.
1. Animal Preparation:
- Adult mongrel dogs of either sex are used.
- Animals are anesthetized.
2. Creation of AV Block:
- Under fluoroscopic guidance, a catheter is advanced to the region of the AV node.
- Radiofrequency energy is delivered to ablate the AV node, creating a complete heart block.[12][13][14][15]
- Successful AV block is confirmed by the dissociation of P waves and QRS complexes on the ECG.
3. Drug Administration and Monitoring:
- After a recovery period to allow for chronic remodeling, this compound is administered orally.[1]
- Continuous ECG monitoring is performed to observe for QT prolongation and the development of arrhythmias, particularly TdP.
Protocol 2: Canine Myocardial Infarction with Programmed Electrical Stimulation (PES) Model
This protocol evaluates the efficacy of this compound in a model of re-entrant ventricular arrhythmias.
1. Induction of Myocardial Infarction:
- Dogs are anesthetized and a left thoracotomy is performed.
- The left anterior descending (LAD) coronary artery is ligated to induce an anterior myocardial infarction.[16][17][18][19]
- The chest is closed, and the animal is allowed to recover for 3-5 days.[4]
2. Programmed Electrical Stimulation (PES):
- After the recovery period, the dogs are re-anesthetized.
- Pacing catheters are inserted into the right ventricle.
- A series of programmed electrical stimuli (e.g., a drive train of 8 stimuli followed by 1 to 3 extrastimuli with decreasing coupling intervals) is delivered to induce ventricular arrhythmias.[4][5][6][7][20]
3. Drug Evaluation:
- A baseline PES study is performed to confirm the inducibility of arrhythmias.
- This compound is then administered intravenously.
- PES is repeated to determine if this compound can prevent the induction of ventricular tachycardia or fibrillation.
Protocol 3: Guinea Pig Ouabain-Induced Arrhythmia Model (In Vitro)
This protocol is a rapid screening method for antiarrhythmic activity.
1. Tissue Preparation:
- Guinea pigs are euthanized, and the heart is rapidly excised.
- The atria are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Ringer-Locke solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.[8]
2. Induction of Arrhythmia:
- The atria are paced at a constant rate.
- Ouabain (e.g., 1.0 x 10-6 M) is added to the bath to induce arrhythmias, which are characterized by irregularities in the recorded contractile force.[8]
3. Drug Evaluation:
- In a separate set of experiments, the atrial preparation is pre-incubated with this compound before the addition of ouabain.
- The ability of this compound to prevent or delay the onset of ouabain-induced arrhythmias is assessed.
Visualizations
Signaling Pathway of this compound's Antiarrhythmic Action
Caption: Mechanism of this compound's antiarrhythmic effect.
Experimental Workflow for the Canine Post-MI with PES Model
Caption: Workflow for evaluating this compound in a post-MI canine model.
Logical Relationship in Ouabain-Induced Arrhythmia Model
Caption: Pathophysiology of ouabain-induced arrhythmia.
References
- 1. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, this compound, using a canine chronic atrioventricular block model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rate-dependent effects of this compound on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ventricular tachyarrhythmia initiation in a canine model of recent myocardial infarction. Comparison of unipolar cathodal, anodal and bipolar stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serial analysis of electrically induced ventricular arrhythmias in a canine model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initiation of ventricular tachyarrhythmia with programmed stimulation: sensitivity and specificity in an experimental canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Initiation of sustained ventricular tachyarrhythmias in a canine model of chronic myocardial infarction: importance of the site of stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolated paced guinea pig left atrium: a new ouabain-induced arrhythmia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpp.com [ijpp.com]
- 10. Effect of Lamotrigine on Ouabain-Induced Arrhythmia in Isolated Atria of Guinea Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of sertraline on ouabain-induced arrhythmia in isolated guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. When, why, and how to perform cardiac radiofrequency catheter ablation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Human Procedure Rids Canine of Damaged Heart Tissue – University of Pennsylvania, School of Veterinary Medicine [vet.upenn.edu]
- 15. escholarship.org [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Murine Left Anterior Descending (LAD) Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 20. Mapping of ventricular tachycardia induced by programmed stimulation in canine preparations of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening Assays for Sematilide Derivatives
Introduction
Sematilide is a class III antiarrhythmic agent known for its ability to prolong the cardiac action potential.[1][2] Its primary mechanism of action involves the selective blockade of the rapidly activating delayed rectifier potassium current (IKr), which is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[3][4] The development of this compound derivatives aims to optimize efficacy and safety profiles. However, off-target effects or exaggerated blockade of the hERG channel can lead to significant cardiotoxicity, including QT prolongation and a potentially fatal arrhythmia known as Torsades de Pointes.[5]
Therefore, robust high-throughput screening (HTS) of new this compound derivatives is critical during the early stages of drug discovery. These assays are essential for identifying compounds with the desired pharmacological activity while simultaneously flagging those with a high risk of cardiotoxicity. This document provides detailed protocols for key HTS assays tailored for the evaluation of this compound derivatives.
Mechanism of Action of this compound Derivatives
This compound and its derivatives exert their electrophysiological effects by directly interacting with and blocking the pore of the hERG potassium channel. This inhibition reduces the outward flow of potassium ions during the repolarization phase of the cardiac action potential, thereby prolonging its duration.
High-Throughput Screening (HTS) Workflow
A typical HTS cascade for this compound derivatives involves a primary screen to identify active compounds (hits) followed by more detailed secondary assays for confirmation and characterization.
-
Primary Screening : A high-throughput, cost-effective assay is used to screen a large library of derivatives. Fluorescence-based assays are ideal for this stage.[6][7]
-
Hit Confirmation : Compounds identified in the primary screen are re-tested to confirm their activity and eliminate false positives.
-
Secondary Screening/Lead Optimization : Confirmed hits are further characterized using higher-content assays, such as automated electrophysiology, to determine potency (IC50), mechanism of action, and potential off-target effects.[5]
Comparison of Key HTS Assay Technologies
Several technologies are available for screening ion channel modulators, each with distinct advantages and disadvantages.[8]
| Parameter | Fluorescence-Based Assays | Automated Patch Clamp (APC) |
| Principle | Indirect measure of ion channel activity via changes in membrane potential or ion flux.[9][10] | Direct measurement of ionic currents through the channel.[5] |
| Throughput | High to Ultra-High (384- to 1536-well plates).[11][12] | Medium to High (96- to 384-well plates).[5] |
| Data Quality | Good; provides functional data but can be prone to artifacts from fluorescent compounds.[10][13] | Excellent ("Gold Standard"); provides detailed kinetic and state-dependent information.[14] |
| Cost per Well | Low. | High. |
| Typical Use | Primary screening, hit identification. | Hit confirmation, lead optimization, safety profiling. |
Experimental Protocols
Protocol 1: Fluorescence-Based Membrane Potential Assay
This assay provides a rapid, functional readout of hERG channel blockade by measuring changes in cell membrane potential.[11] It is well-suited for primary HTS campaigns.
Objective: To identify this compound derivatives that inhibit the hERG potassium channel by detecting compound-induced membrane depolarization.
Materials:
-
CHO or HEK-293 cells stably expressing the hERG channel.
-
Black, clear-bottom 384-well microplates.
-
Membrane potential-sensitive dye kit (e.g., from Molecular Devices).
-
Assay Buffer (HBSS or similar).
-
High Potassium (Depolarizing) Buffer.
-
This compound derivatives dissolved in DMSO.
-
Positive control (e.g., Dofetilide, a known hERG blocker).
-
Fluorescence plate reader with fluidic handling capabilities.
Workflow Diagram:
Procedure:
-
Cell Plating: Seed hERG-expressing cells into black, clear-bottom 384-well plates at a density optimized for 80-90% confluency on the day of the assay. Incubate at 37°C, 5% CO2 overnight.
-
Dye Loading: Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 45-60 minutes at room temperature, protected from light.
-
Compound Addition: Prepare serial dilutions of this compound derivatives and controls in Assay Buffer. Typically, compounds are tested at a final concentration range from 10 nM to 30 µM. Add the compound solutions to the appropriate wells.
-
Baseline Reading: Place the plate in a fluorescence reader (e.g., FLIPR Tetra®). After a brief incubation period (10-20 minutes), measure the baseline fluorescence.
-
Channel Activation & Final Reading: Add a high-potassium buffer to all wells to depolarize the cell membrane and activate the hERG channels. Immediately measure the fluorescence signal over time.
-
Data Analysis: The difference in fluorescence before and after depolarization reflects the activity of the hERG channel. The inhibitory effect of each compound is calculated relative to the positive (e.g., Dofetilide) and negative (vehicle) controls.
Data Presentation:
| Compound | IC50 (µM) | Max Inhibition (%) |
| This compound | 25.2 | 98.5 |
| Dofetilide (Control) | 0.012 | 100.0 |
| Derivative A | 15.8 | 99.1 |
| Derivative B | > 30 | 12.3 |
| Derivative C | 2.1 | 97.6 |
Protocol 2: High-Throughput Thallium (Tl⁺) Flux Assay
This assay is a more specific method for assessing potassium channel function. It uses thallium (Tl⁺) as a surrogate for K⁺, as Tl⁺ passes through K⁺ channels and can be detected by a specific fluorescent indicator.[9][15]
Objective: To quantify the inhibitory activity of this compound derivatives on hERG channels by measuring the reduction in Tl⁺ influx.
Materials:
-
HEK-293 cells stably expressing the hERG channel.
-
Black, clear-bottom 384-well microplates.
-
Thallium-sensitive fluorescent dye kit (e.g., FluxOR™).
-
Chloride-free Assay Buffer.
-
Stimulus Buffer (containing Tl⁺ and K⁺).
-
This compound derivatives and controls in DMSO.
-
Fluorescence plate reader.
Workflow Diagram:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacology of the class III antiarrhythmic agent this compound in patients with arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rate-dependent effects of this compound on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. High-throughput screening strategies for cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 9. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aurorabiomed.com [aurorabiomed.com]
- 11. Evaluation of a high-throughput fluorescence assay method for HERG potassium channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Automated high throughput screening for serine kinase inhibitors using a LEADseeker scintillation proximity assay in the 1536-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and evaluation of high throughput functional assay methods for HERG potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cellmicrosystems.com [cellmicrosystems.com]
- 15. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocols for Sematilide in Atrial Fibrillation Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Sematilide in atrial fibrillation (AF) research models.
Introduction to this compound
This compound is a Class III antiarrhythmic agent known for its selective action on cardiac repolarization.[1][2][3] As a structural analog of N-acetylprocainamide, it primarily exerts its effect by prolonging the cardiac action potential duration without significantly affecting the upstroke velocity.[3][4] This selective action makes it a valuable tool for studying the mechanisms of atrial fibrillation and for the preclinical evaluation of antiarrhythmic therapies. Its primary mechanism involves the blockade of the rapidly activating component of the delayed rectifier potassium current (IKr).[5][6]
Mechanism of Action
This compound selectively blocks the rapidly activating delayed rectifier potassium current (IKr) in atrial myocytes.[5][6] This current is crucial for the repolarization phase of the cardiac action potential. By inhibiting IKr, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial tissue.[7] This effect is particularly relevant in the context of AF, as it can help to terminate and prevent re-entrant arrhythmias. Notably, this compound shows limited effects on other cardiac ion channels, such as sodium (INa) and calcium (ICa) channels, at therapeutic concentrations, highlighting its selectivity.[5]
References
- 1. Cellular electrophysiological effects of the class III antiarrhythmic agents this compound and clofilium on rabbit atrial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacology of the class III antiarrhythmic agent this compound in patients with arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cardiac electrophysiological activity of aryl-substituted derivatives of the class III antiarrhythmic agent this compound. Potential class I/III agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rate-dependent effects of this compound on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic effects of selective prolongation of refractoriness. Electrophysiologic actions of this compound HCl in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Sematilide Administration Protocol for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sematilide is a class III antiarrhythmic agent known for its selective blockade of the delayed rectifier potassium current (IKr) in cardiac myocytes. This action prolongs the repolarization phase of the cardiac action potential, leading to an increase in the effective refractory period. These electrophysiological properties make this compound a subject of interest in cardiovascular research, particularly in the study of arrhythmias. This document provides detailed application notes and protocols for the in vivo administration of this compound in preclinical animal models.
Mechanism of Action
This compound exerts its antiarrhythmic effect by specifically blocking the rapid component of the delayed rectifier potassium current (IKr), which is crucial for the repolarization of the cardiac action potential. By inhibiting this current, this compound delays the efflux of potassium ions from the cardiomyocyte during phase 3 of the action potential. This results in a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) of cardiac tissue. Unlike some other antiarrhythmic agents, this compound does not significantly affect other ion channels such as sodium or calcium channels at therapeutic concentrations.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies involving this compound administration in various animal models.
Table 1: In Vivo Dosing Regimens for this compound
| Animal Model | Route of Administration | Dosing Regimen | Observed Effects | Reference |
| Dog (Chronic AV block) | Oral | 3 mg/kg | QT interval prolongation | [1] |
| Dog (Chronic AV block) | Oral | 30 mg/kg | QT interval prolongation, Torsades de Pointes in 3 of 4 animals | [1] |
| Dog (Myocardial Infarction) | Intravenous | 3.0 mg/kg | Antiarrhythmic and antifibrillatory actions | [2] |
| Rabbit | Intravenous (bolus + infusion) | 1 mg/kg bolus + 8 µg/kg/min | Prolongation of APD75 and VERP | [3] |
| Rabbit | Intravenous (bolus + infusion) | 2 mg/kg bolus + 20 µg/kg/min | Further prolongation of APD75 and VERP | [3] |
| Rabbit | Intravenous (bolus + infusion) | 7 mg/kg bolus + 68 µg/kg/min | No significant additional effect over the 2 mg/kg dose | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Route | T½ (hours) | Vd (L/kg) | CL (mL/min/kg) | F (%) | Reference |
| Rat | IV | 1.3 ± 0.2 | 4.8 ± 0.8 | 44.8 ± 4.5 | N/A | [4] |
| Rabbit | IV | 2.0 ± 0.4 | 4.1 ± 0.9 | 24.1 ± 3.8 | N/A | [4] |
| Dog | IV | 4.1 ± 0.9 | 3.0 ± 0.5 | 9.0 ± 1.5 | N/A | [4] |
| Human | IV | 11.2 ± 2.1 | 2.4 ± 0.4 | 3.2 ± 0.5 | N/A | [4] |
| Human | Oral | - | - | - | 47 ± 15 | [5] |
T½: Elimination half-life; Vd: Volume of distribution; CL: Total body clearance; F: Bioavailability; N/A: Not applicable.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound hydrochloride powder
-
Sterile saline (0.9% sodium chloride) or sterile water for injection
-
Sterile vials
-
Vortex mixer
-
pH meter and adjustment solutions (e.g., sterile HCl and NaOH) if necessary
-
Syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired concentration and final volume.
-
Aseptically weigh the calculated amount of this compound hydrochloride powder.
-
Dissolve the powder in a sterile vehicle (e.g., sterile saline). The choice of vehicle may depend on the specific experimental requirements and the solubility of the compound. For intravenous administration, sterile saline is commonly used.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but care should be taken to avoid degradation of the compound.
-
Check the pH of the solution and adjust if necessary to a physiologically compatible range (typically pH 7.0-7.4) using sterile HCl or NaOH.
-
Sterile filter the solution through a 0.22 µm syringe filter into a sterile vial to remove any potential microbial contamination.
-
Store the prepared solution appropriately. For short-term storage, refrigeration at 2-8°C is often suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C may be necessary, depending on the stability of the compound in solution. Always refer to the manufacturer's stability data if available.
Protocol 2: Intravenous Administration of this compound in a Rabbit Model
This protocol is based on a study investigating the dose-response effects of this compound on cardiac electrophysiology.[3]
Animal Model:
-
New Zealand White rabbits
Procedure:
-
Anesthetize the animal using an appropriate anesthetic regimen (e.g., ketamine and xylazine).
-
Cannulate a suitable vein (e.g., the marginal ear vein) for drug administration and a suitable artery (e.g., the central ear artery) for blood sampling and blood pressure monitoring.
-
Perform a thoracotomy and place epicardial electrodes for cardiac pacing and recording of monophasic action potentials (MAPs) and electrocardiograms (ECGs).
-
Allow the animal to stabilize for a baseline recording period.
-
Administer a placebo (vehicle) infusion for a control period.
-
Administer this compound as a cumulative intravenous bolus followed by a 45-minute infusion for each dose level:
-
Infusion 1: 1 mg/kg bolus + 8 µg/kg/min infusion.
-
Infusion 2: 2 mg/kg bolus + 20 µg/kg/min infusion.
-
Infusion 3: 7 mg/kg bolus + 68 µg/kg/min infusion.
-
-
At each infusion level, measure the ventricular effective refractory period (VERP) and action potential duration at 75% repolarization (APD75) during cardiac pacing at various cycle lengths (e.g., 200-400 ms).
-
Collect blood samples at steady-state for each infusion level to determine plasma this compound concentrations using a validated analytical method such as high-performance liquid chromatography (HPLC).
Experimental Workflow Diagram
Caption: In vivo experimental workflow.
Conclusion
This document provides a comprehensive overview of the in vivo administration of this compound for research purposes. The provided protocols and data summaries are intended to serve as a guide for designing and conducting experiments to investigate the electrophysiological and antiarrhythmic properties of this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare guidelines and regulations.
References
- 1. Kinetics and dynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic and electrophysiologic actions of CK-3579 and this compound in a conscious canine model of sudden coronary death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular electrophysiological effects of the class III antiarrhythmic agents this compound and clofilium on rabbit atrial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rate-dependent effects of this compound on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review and analysis of 25 years of data from an in vivo canine model of sudden cardiac death: implications for future anti-arrhythmic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Electrophysiology Studies with Sematilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sematilide is a class III antiarrhythmic agent known for its selective blocking effect on the rapid component of the delayed rectifier potassium current (IKr).[1][2][3] This action prolongs the cardiac action potential duration (APD), a key mechanism for managing certain cardiac arrhythmias.[4][5] These application notes provide detailed protocols for investigating the electrophysiological effects of this compound on cardiac myocytes using patch-clamp, voltage-clamp, and action potential duration recording techniques.
Mechanism of Action
This compound exerts its primary effect by directly blocking the IKr potassium channel, which is encoded by the hERG gene. This channel is crucial for the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting IKr, this compound delays repolarization, thereby prolonging the action potential duration and the effective refractory period (ERP) of cardiac cells.[6][7] Notably, this compound shows selectivity for the IKr channel with minimal effects on other cardiac ion channels such as the inward rectifier K+ current, L-type Ca2+ current, and voltage-dependent Na+ currents at concentrations where it effectively blocks IKr.[3][8]
This compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound from various cellular electrophysiology studies.
Table 1: Inhibitory Concentration of this compound
| Parameter | Species/Cell Type | Value | Reference(s) |
| IC50 for IKr | Rabbit Atrial Myocytes | ~25 µM | [1][3] |
Table 2: Effects of this compound on Action Potential Duration (APD)
| Species/Cell Type | Concentration | Pacing Cycle Length/Rate | Effect on APD | Reference(s) |
| Guinea Pig Ventricular Myocytes | 10 µM | 0.2 Hz | Prolongation | [4] |
| Guinea Pig Ventricular Myocytes | 30 µM | 0.2 Hz | 20-40% Prolongation | [4] |
| Guinea Pig Ventricular Myocytes | 30 µM | 2.5 Hz | Non-significant prolongation | [4] |
| Rabbit Ventricular Myocytes | Infusion 2 (serum level ~3.7 µg/ml) | 400 ms | 27 ± 4% increase in APD75 | [2] |
| Rabbit Ventricular Myocytes | Infusion 2 (serum level ~3.7 µg/ml) | 200 ms | 18 ± 4% increase in APD75 | [2] |
| Rabbit Atrial Tissues (SA node) | EC20% = 15 ± 3 µM | Spontaneous | 20% increase | [9] |
| Rabbit Atrial Tissues (AV node) | EC20% = 12 ± 4 µM | Spontaneous | 20% increase | [9] |
Table 3: Effects of this compound on Effective Refractory Period (ERP)
| Species/Cell Type | Concentration/Dose | Pacing Cycle Length | Effect on ERP | Reference(s) |
| Human | 133 ± 29 mg (oral, every 8 hrs) | 600 ms | 12 ± 8% increase (Right Ventricle) | [10] |
| Human | 133 ± 29 mg (oral, every 8 hrs) | 600 ms | 11 ± 16% increase (Atrial) | [10] |
| Human | 133 ± 29 mg (oral, every 8 hrs) | 600 ms | 20 ± 19% increase (AV Nodal) | [10] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of IKr
This protocol is designed to measure the effect of this compound on the IKr current in isolated cardiac myocytes.
Materials:
-
Cells: Acutely isolated cardiac myocytes (e.g., from rabbit or guinea pig ventricle).
-
External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-Aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.
-
Equipment: Patch-clamp amplifier, data acquisition system, microscope, micromanipulators, perfusion system.
Procedure:
-
Cell Preparation: Isolate cardiac myocytes using established enzymatic digestion protocols. Allow cells to adhere to the bottom of the recording chamber.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation: Approach a healthy, rod-shaped myocyte with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a prepulse to -40 mV for 200 ms to inactivate Na+ and T-type Ca2+ channels.
-
Apply depolarizing test pulses to a range of potentials (e.g., -40 mV to +60 mV in 10 mV increments) for 200-500 ms to elicit IKr.
-
Repolarize the membrane to -40 mV to record the characteristic tail current of IKr.
-
-
Data Acquisition:
-
Record baseline IKr currents.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1-100 µM).
-
Allow 3-5 minutes for the drug to equilibrate.
-
Record IKr currents in the presence of this compound.
-
-
Data Analysis: Measure the peak tail current amplitude at -40 mV before and after this compound application. Calculate the percentage of current inhibition to determine the dose-response relationship and IC50 value.
Workflow for a patch-clamp experiment.
Action Potential Duration (APD) Recording
This protocol uses the current-clamp mode of the patch-clamp technique to measure changes in APD induced by this compound.
Materials:
-
Same as for the Whole-Cell Patch-Clamp Recording protocol.
Procedure:
-
Establish Whole-Cell Configuration: Follow steps 1-4 of the Whole-Cell Patch-Clamp protocol.
-
Current-Clamp Mode: Switch the amplifier to the current-clamp mode.
-
Elicit Action Potentials:
-
Inject short (2-5 ms) suprathreshold depolarizing current pulses to elicit action potentials.
-
Pace the cell at a constant frequency (e.g., 1 Hz) to achieve a stable baseline APD.
-
-
Data Acquisition:
-
Record a stable baseline of action potentials.
-
Perfuse the chamber with the external solution containing this compound at the desired concentration.
-
Continue pacing at the same frequency and record the changes in the action potential waveform.
-
-
Data Analysis:
-
Measure the APD at 50% and 90% repolarization (APD50 and APD90) from the baseline and this compound-treated recordings.
-
Compare the APD values to quantify the prolonging effect of this compound.
-
Investigate reverse use-dependency by recording APDs at different pacing frequencies (e.g., 0.5 Hz vs. 2 Hz) in the presence of this compound.[4]
-
References
- 1. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 2. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 3. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 4. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]
- 8. Rate-dependent effects of this compound on action potential duration in isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 10. Resting EM and action potential measurements [bio-protocol.org]
Application Note: Sematilide in Cardiac Arrhythmia Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sematilide is a Class III antiarrhythmic agent, structurally analogous to N-acetylprocainamide, that selectively targets and blocks the rapidly activating component of the delayed rectifier potassium current (IKr).[1][2][3] This action prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP) in atrial and ventricular tissues, which is the hallmark of Class III antiarrhythmic activity.[4][5][6] Its specific mechanism of action makes it a valuable pharmacological tool and reference compound in the discovery and development of new antiarrhythmic drugs. This document provides an overview of its application, key quantitative data, and detailed experimental protocols for its use in research settings.
Mechanism of Action
This compound exerts its antiarrhythmic effect by blocking the IKr potassium channels, which are critical for the repolarization phase (Phase 3) of the cardiac action potential.[2][3][7] This inhibition leads to a delay in repolarization, thereby prolonging the APD and, consequently, the QT interval on an electrocardiogram (ECG).[1][8] Unlike some other antiarrhythmic agents, this compound does not significantly affect the maximum upstroke slope of the action potential (Phase 0), nor does it impact voltage-dependent sodium (Na+) or calcium (Ca2+) currents at concentrations where it effectively blocks IKr.[1][3] This selectivity is crucial for its classification and its utility as a specific IKr blocker in experimental models. However, its potent IKr blockade is also associated with a risk of excessive QT prolongation, which can lead to proarrhythmic events like Torsades de Pointes (TdP).[1][8]
Caption: Mechanism of this compound on the Cardiac Action Potential.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic properties of this compound from various preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Study Notes | Reference |
|---|---|---|---|---|
| Elimination Half-Life | 3.6 ± 0.8 hours | Human | Intravenous infusion | [1] |
| Bioavailability | 0.47 ± 0.15 | Human | Oral administration | [9] |
| Renal Clearance | 250 ± 41 ml/min | Human | Intravenous administration | [9] |
| % Excreted Unchanged (Urine) | 77 ± 13% | Human | Intravenous infusion |[1] |
Table 2: Electrophysiological & Hemodynamic Effects of this compound
| Parameter | Effect | Concentration / Dose | Species / Model | Reference |
|---|---|---|---|---|
| Clinical (Human) | ||||
| QTc Interval | ~25% Increase | ~2.0 µg/mL (plasma) | Patients with arrhythmias | [1] |
| QTc Interval | 14 ± 10% Increase | High Dose (1.5 then 0.6 mg/min IV) | Patients with heart failure | [10] |
| Atrial ERP (600ms) | 11 ± 16% Increase | 133 ± 29 mg (oral, every 8h) | Patients with VT | [5] |
| RV ERP (600ms) | 12 ± 8% Increase | 133 ± 29 mg (oral, every 8h) | Patients with VT | [4] |
| Heart Rate | 7 ± 10% Decrease | High Dose (1.5 then 0.6 mg/min IV) | Patients with heart failure | [10] |
| Preclinical (Animal) | ||||
| IKr Current | IC50 ≈ 25 µM | N/A | Rabbit atrial myocytes | [3] |
| APD75 (400ms CL) | 27 ± 4% Increase | 3.7 ± 1.4 µg/mL (serum) | In vivo rabbit model | [2] |
| APD75 (200ms CL) | 18 ± 4% Increase | 3.7 ± 1.4 µg/mL (serum) | In vivo rabbit model | [2] |
| Proarrhythmia (TdP) | Induced in 3 of 4 animals | 30 mg/kg (oral) | Canine AV block model |[8] |
Experimental Protocols
Protocol 1: In Vitro IKr Current Assessment using Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of this compound on the IKr current in isolated cardiac myocytes.
1. Cell Isolation:
-
Ventricular myocytes are enzymatically isolated from rabbit or guinea pig hearts.[2][3]
-
The heart is retrogradely perfused via the aorta on a Langendorff apparatus with a Ca2+-free solution, followed by an enzyme solution (e.g., collagenase, protease) to digest the extracellular matrix.
-
The ventricular tissue is then minced and gently agitated to release single, rod-shaped, Ca2+-tolerant myocytes.
2. Solutions and Reagents:
-
External Solution (Tyrode's): Contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (Internal): Contains (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock (e.g., 10-30 mM) in DMSO or water and perform serial dilutions to achieve final concentrations (e.g., 1-300 µM).[3]
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at 35-37°C.[3]
-
To isolate IKr, other currents are minimized. ICa-L can be blocked with nifedipine or nisoldipine, and INa is inactivated by using a holding potential of -40 mV to -50 mV.
-
Voltage-Clamp Protocol: From a holding potential of -50 mV, apply depolarizing pulses to a range of test potentials (e.g., -40 mV to +60 mV) for a duration sufficient to activate IKr (e.g., 500 ms).
-
Follow the test pulse with a repolarizing step to a potential where the IKr tail current is prominent (e.g., -40 mV) to measure its deactivation.
4. Data Analysis:
-
Measure the amplitude of the IKr tail current before (control) and after application of various concentrations of this compound.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value, which represents the concentration at which this compound inhibits 50% of the IKr current.[3]
Protocol 2: In Vivo Electrophysiology Study in a Canine Arrhythmia Model
This protocol assesses the antiarrhythmic and proarrhythmic potential of this compound in a large animal model.
1. Animal Preparation:
-
The study is performed on conscious or anesthetized dogs, often using a model of chronic atrioventricular (AV) block or post-myocardial infarction, which increases susceptibility to arrhythmias.[8][11][12]
-
Under sterile conditions, implant ECG leads for continuous monitoring.
-
Introduce electrode catheters via the femoral vein and advance them to the right atrium and right ventricle for intracardiac recording and programmed electrical stimulation (PES).
2. Electrophysiological Measurements:
-
Record baseline ECG (including QT and QTc intervals) and intracardiac electrograms.
-
Measure baseline parameters such as atrial and ventricular effective refractory periods (AERP, VERP) and atrioventricular nodal conduction.[4]
-
Programmed Electrical Stimulation (PES): Use a protocol of paced beats followed by one or more premature extrastimuli to attempt induction of ventricular tachycardia (VT) or fibrillation (VF).[11][12]
3. Drug Administration and Evaluation:
-
Administer this compound intravenously (e.g., 0.15 to 1.5 mg/kg over 15 minutes) or orally (e.g., 3 to 30 mg/kg).[1][8]
-
Continuously monitor the ECG for changes in QT interval and for the occurrence of arrhythmias, particularly Torsades de Pointes.[8]
-
After drug administration, repeat the electrophysiological measurements and PES protocol to assess the drug's effect on refractoriness and its ability to suppress or facilitate the induction of arrhythmias.
4. Data Analysis:
-
Compare pre- and post-drug values for QT interval, AERP, and VERP.
-
Quantify the efficacy by determining the percentage of animals in which VT/VF is no longer inducible after drug administration.[11]
-
Document all proarrhythmic events, noting the dose and plasma concentration at which they occur.[1][8]
Application in Drug Discovery Workflow
This compound is a critical tool for validating new chemical entities (NCEs) targeting IKr. It serves as a reference compound to benchmark potency, selectivity, and potential for proarrhythmia.
Caption: A typical workflow for evaluating a new antiarrhythmic compound.
Logical Relationship: Efficacy vs. Proarrhythmic Risk
The primary challenge in developing Class III agents is balancing antiarrhythmic efficacy with proarrhythmic risk. Both effects stem from the same mechanism: IKr blockade. This dual nature makes careful dose-response evaluation critical.
Caption: The relationship between IKr block, efficacy, and risk.
References
- 1. Pharmacology of the class III antiarrhythmic agent this compound in patients with arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rate-dependent effects of this compound on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic effects of selective prolongation of refractoriness. Electrophysiologic actions of this compound HCl in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Cellular electrophysiological effects of the class III antiarrhythmic agents this compound and clofilium on rabbit atrial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rate-dependent effects of this compound on action potential duration in isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, this compound, using a canine chronic atrioventricular block model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and dynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemodynamic effects of intravenous this compound in patients with congestive heart failure: a class III antiarrhythmic agent without cardiodepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiarrhythmic and electrophysiologic actions of CK-3579 and this compound in a conscious canine model of sudden coronary death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and cardiac electrophysiological activity of aryl-substituted derivatives of the class III antiarrhythmic agent this compound. Potential class I/III agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Sematilide Solubility in Aqueous Buffers: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Sematilide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended form of this compound to use for aqueous solutions?
A1: It is highly recommended to use this compound hydrochloride (HCl), the salt form of the compound.[1][2][3] Salt forms of weakly basic drugs like this compound are generally more soluble in aqueous solutions compared to the free base.[4]
Q2: I am observing precipitation when I add my this compound HCl stock solution to my aqueous buffer. What is causing this?
A2: Precipitation upon addition to a neutral or alkaline buffer is a common issue for weakly basic drugs. This occurs because the higher pH of the buffer neutralizes the acidic salt, converting it back to the less soluble free base form. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized (more soluble) and unionized (less soluble) forms of a drug.
Q3: How can I prevent precipitation when preparing my final this compound solution?
Q4: What is the expected solubility of this compound hydrochloride in common solvents?
A4: The solubility of this compound hydrochloride has been determined in several common laboratory solvents. This data is summarized in the table below.
Quantitative Solubility Data for this compound Hydrochloride
| Solvent | Solubility |
| PBS (pH 7.2) | 5 mg/mL |
| DMSO | 12 mg/mL |
| DMF | 12 mg/mL |
| Ethanol | 3 mg/mL |
Data sourced from supplier information.[1]
Q5: Is it advisable to use organic co-solvents to improve this compound solubility?
A5: Yes, using a water-miscible organic co-solvent can be an effective strategy.[5] As indicated in the table above, this compound HCl has good solubility in DMSO and ethanol. Preparing a concentrated stock solution in one of these solvents and then diluting it into your aqueous buffer can be a successful approach. However, it is important to be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
Q6: What should I do if I see particulate matter in my solution even after following the recommended procedures?
A6: If you observe particulate matter, it could be due to incomplete dissolution or the presence of insoluble impurities. Gentle warming or sonication can sometimes help to fully dissolve the compound. If particulates persist, filtering the solution through a 0.22 µm syringe filter is recommended to ensure a clear, particle-free solution for your experiments.
Troubleshooting Guide: Step-by-Step Protocol for Dissolving this compound Hydrochloride
This guide provides a systematic approach to preparing aqueous solutions of this compound hydrochloride, designed to minimize solubility issues.
Objective: To prepare a clear, aqueous solution of this compound hydrochloride for use in in vitro experiments.
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized water or an appropriate aqueous buffer (e.g., citrate buffer, pH 4.5)
-
Organic co-solvent (e.g., DMSO or ethanol)
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
-
Sterile syringe filters (0.22 µm)
Experimental Workflow for this compound Dissolution
Caption: Workflow for preparing this compound hydrochloride solutions.
Detailed Protocol Steps:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in a minimal amount of a suitable organic co-solvent, such as DMSO or ethanol. Aim for a high concentration to minimize the volume of organic solvent in your final aqueous solution.
-
Vortex the solution thoroughly to ensure all the powder has dissolved.
-
-
Prepare the Aqueous Buffer:
-
Choose an aqueous buffer with a pH in the acidic range (e.g., pH 4.0-5.5). This will help maintain this compound in its more soluble protonated form.
-
Verify the pH of your buffer using a calibrated pH meter before use.
-
-
Prepare the Final Aqueous Solution:
-
While vortexing the aqueous buffer, slowly and dropwise add the desired volume of the this compound stock solution. The continuous mixing helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
If precipitation occurs, you can try to re-dissolve it by adding a small amount of dilute HCl to lower the pH of the solution.
-
-
Final Quality Control:
-
Once you have a clear solution, it is good practice to filter it through a 0.22 µm syringe filter to remove any potential micro-precipitates or undissolved particles.
-
Store the final solution as recommended for your specific experimental needs, considering the stability of this compound in aqueous solutions. For short-term storage, refrigeration at 2-8°C is often suitable. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be necessary.
-
Troubleshooting Common Scenarios
The following diagram illustrates a logical approach to troubleshooting common solubility issues with this compound.
Caption: A troubleshooting decision tree for this compound solubility.
References
- 1. glpbio.com [glpbio.com]
- 2. GSRS [precision.fda.gov]
- 3. This compound Hydrochloride | C14H24ClN3O3S | CID 58504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cell Research and Cell-Based Assays — Bio-Rad [bio-rad.com]
- 5. Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sematilide Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sematilide in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization. This action prolongs the action potential duration in cardiac myocytes.
2. What is a typical effective concentration range for this compound in in vitro studies?
The effective concentration of this compound can vary depending on the cell type and experimental model. However, a common range is between 10 µM and 100 µM. The IC50 for IKr channel blockade is approximately 25 µM.
3. How should I prepare a stock solution of this compound?
This compound hydrochloride is soluble in several organic solvents and aqueous buffers. It is recommended to prepare a concentrated stock solution in DMSO or ethanol. For aqueous solutions, PBS (pH 7.2) can be used. To minimize the physiological effects of organic solvents, the final concentration in your experimental medium should be kept low (e.g., <0.5% for DMSO).
4. What is the stability of this compound in solution?
Stock solutions of this compound hydrochloride in DMSO or ethanol can be stored at -20°C for extended periods (months). However, it is recommended that aqueous solutions of this compound be prepared fresh for each experiment and not stored for more than one day to ensure stability and efficacy.
5. Are there any known off-target effects of this compound?
This compound is known to be a selective IKr channel blocker. However, at higher concentrations, it may exhibit off-target effects. One study has shown that this compound can also block the inward rectifier potassium channel (IK1). It is advisable to perform concentration-response experiments to determine the optimal concentration that maximizes the effect on IKr while minimizing potential off-target effects.
6. Can this compound induce proarrhythmic events in vitro?
Yes, as a class III antiarrhythmic agent that prolongs the QT interval, this compound has the potential to induce proarrhythmic events, such as Torsades de Pointes (TdP), particularly at higher concentrations.[1] In some in vivo models, high doses of this compound have been shown to induce TdP.[2] Careful monitoring of action potential duration and for the occurrence of early afterdepolarizations (EADs) is recommended.
7. How can I assess the impact of this compound on cell viability?
Standard cell viability assays can be employed to assess the cytotoxic effects of this compound on your cell model. These include metabolic assays like MTT or MTS, and dye exclusion assays using trypan blue. It is important to include appropriate vehicle controls in your experimental design.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Approximate Solubility |
| DMSO | ~12 mg/mL[3] |
| Ethanol | ~3 mg/mL[3] |
| Dimethyl formamide (DMF) | ~12 mg/mL[3] |
| PBS (pH 7.2) | ~5 mg/mL[3] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experiment Type | Cell Type | Recommended Concentration Range | Key Considerations |
| IKr Channel Blockade | Cardiac Myocytes, hERG-expressing cell lines | 1 µM - 100 µM | IC50 is ~25 µM. |
| Action Potential Duration | Cardiac Myocytes | 10 µM - 100 µM | Monitor for proarrhythmic events at higher concentrations. |
| General Pharmacology | Various | Concentration-dependent | Determine optimal concentration with a dose-response curve. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol (200 proof), sterile
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes
Procedure for DMSO or Ethanol Stock Solution (e.g., 10 mM):
-
Calculate the required mass of this compound hydrochloride for your desired stock concentration and volume. (Molecular Weight of this compound HCl: 349.9 g/mol )
-
Weigh the this compound hydrochloride in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or ethanol to the tube.
-
Purge the headspace of the tube with an inert gas to minimize oxidation.[3]
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Procedure for PBS Stock Solution (e.g., 1 mM):
-
Directly dissolve the crystalline this compound hydrochloride in sterile PBS (pH 7.2).[3]
-
Vortex until fully dissolved.
-
Use this aqueous solution on the same day of preparation.[3]
Protocol 2: Whole-Cell Voltage-Clamp Recording of IKr (hERG) Current
Cell Preparation:
-
Use isolated primary cardiomyocytes or a stable cell line expressing hERG channels.
-
Plate cells on glass coverslips at an appropriate density for patch-clamp experiments.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate the IKr channels.
-
Repolarize the membrane to -50 mV to record the characteristic deactivating tail current of IKr.
-
After obtaining a stable baseline recording, perfuse the external solution containing the desired concentration of this compound.
-
Record the IKr current in the presence of this compound using the same voltage protocol.
-
Wash out the drug with the control external solution to observe any reversal of the effect.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected IKr blockade.
| Possible Cause | Troubleshooting Step |
| Degraded this compound solution. | Prepare a fresh stock solution of this compound, especially if using an aqueous solution. Ensure proper storage of stock solutions at -20°C and avoid multiple freeze-thaw cycles. |
| Inaccurate concentration. | Verify the calculations for your stock solution and dilutions. Use calibrated pipettes for accurate liquid handling. |
| Precipitation of this compound. | Visually inspect the final experimental solution for any precipitates. If precipitation occurs upon dilution in aqueous buffer, consider preparing a fresh, more dilute stock solution or using a different solvent system if compatible with your experiment. |
| Cell health issues. | Ensure that the cells are healthy and exhibit robust IKr currents before drug application. Monitor cell morphology and resting membrane potential. |
Issue 2: Observation of proarrhythmic events (e.g., Early Afterdepolarizations - EADs).
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a concentration-response curve to identify the lowest effective concentration that produces the desired IKr blockade without inducing EADs. |
| Baseline proarrhythmic susceptibility of the cell model. | Characterize the baseline electrophysiological properties of your cells. Some cell types may be more prone to developing EADs. |
| Interaction with other experimental conditions. | Review your experimental protocol for any other factors that might prolong the action potential duration and contribute to proarrhythmia (e.g., low potassium concentration in the external solution). |
Issue 3: Decreased cell viability after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity of this compound at the tested concentration. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of this compound concentrations to determine the cytotoxic threshold. |
| Toxicity of the solvent. | Ensure the final concentration of the organic solvent (e.g., DMSO) is below the toxic level for your cell type (typically <0.5%). Run a vehicle control to assess the effect of the solvent alone. |
| Prolonged incubation time. | Optimize the incubation time with this compound. Shorter incubation periods may be sufficient to observe the desired effect without causing significant cell death. |
Mandatory Visualizations
References
- 1. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, this compound, using a canine chronic atrioventricular block model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recording ten-fold larger IKr conductances with automated patch clamping using equimolar Cs+ solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Addressing Sematilide Stability in Long-term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Sematilide during long-term storage and experimental use. Below are frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: To ensure its stability, this compound hydrochloride should be stored under specific conditions. For the powdered form, storage at -20°C is recommended. If this compound is dissolved in a solvent, it should be stored at -80°C.[1] It is crucial to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight.[1]
Q2: What factors can cause this compound to degrade?
A2: this compound's stability can be compromised by several factors. It is chemically incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Exposure to high temperatures, humidity, and light can also accelerate degradation.[2][3] Under fire conditions, it may decompose and emit toxic fumes.[1]
Q3: Are there known degradation pathways for this compound?
A3: While specific, comprehensive degradation pathways for this compound are not extensively detailed in publicly available literature, general principles of drug degradation suggest that hydrolysis and oxidation are potential pathways, especially given its incompatibility with strong acids, alkalis, and oxidizing agents.[1][4] Stress testing, involving exposure to heat, humidity, a range of pH values, and oxidizing agents, is the standard method to identify likely degradation products and establish degradation pathways.[3]
Q4: How can I tell if my this compound sample has degraded?
A4: Visual inspection can be the first indicator of degradation. Look for changes in the physical appearance of the compound, such as discoloration of the powder or the presence of precipitates in a solution. However, significant degradation can occur without any visible signs. The most reliable method to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the active ingredient and any degradation products.[5][6]
Q5: What is the stability of this compound in aqueous solutions for experimental use?
A5: The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. While the MSDS recommends storing solvent-based solutions at -80°C, it does not specify the duration of stability.[1] For aqueous buffers, susceptibility to hydrolysis may increase at non-neutral pH.[3] It is best practice to prepare fresh solutions for each experiment or, if necessary, to conduct a small-scale stability study for your specific buffer and storage conditions to define a use-by period.
Troubleshooting Guide
Encountering inconsistent or unexpected results in your experiments? this compound degradation could be a contributing factor. Follow this logical workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Quantitative Data Summary
The following table summarizes recommended storage conditions for this compound. Currently, detailed public data on degradation rates under various long-term conditions is limited. Researchers should perform in-house stability studies for their specific formulations and storage scenarios.
| Parameter | Condition | Recommended For | Source |
| Storage Temperature (Powder) | -20°C | Long-term storage of solid compound | [1] |
| Storage Temperature (in Solvent) | -80°C | Long-term storage of stock solutions | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | All forms of this compound | [1] |
| Accelerated Stability Testing | 40°C / 75% RH | To quickly identify potential degradation pathways (General Pharma Guideline) | [2] |
| Long-Term Stability Testing | 25°C / 60% RH | To determine shelf-life under standard conditions (General Pharma Guideline) | [2] |
Experimental Protocols
Protocol: Stability-Indicating Analysis of this compound by HPLC
This protocol provides a framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess this compound purity and detect degradation products.[5][6]
Objective: To quantify the concentration of this compound and its degradation products over time under specific storage conditions.
Methodology:
-
Method Development and Validation:
-
Column Selection: A reversed-phase C18 column is a common starting point for small molecules like this compound.
-
Mobile Phase Selection: Develop a gradient elution method using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) to achieve separation between the parent this compound peak and any potential degradation products.
-
Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance.
-
Validation: The method must be validated according to ICH guidelines to ensure it is "stability-indicating." This involves forced degradation studies (stress testing).
-
Expose this compound solutions to acid, base, oxidative, thermal, and photolytic stress.[3]
-
Analyze the stressed samples to demonstrate that degradation product peaks do not co-elute with the main this compound peak (i.e., the method has specificity).
-
-
-
Sample Preparation for Stability Study:
-
Prepare a stock solution of this compound at a known concentration in the desired solvent or formulation buffer.
-
Aliquot the solution into appropriate, tightly sealed containers (e.g., amber glass vials to protect from light).
-
Place the aliquots under the desired storage conditions (e.g., -80°C, -20°C, 4°C, 25°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., T=0, 1 week, 1 month, 3 months, etc.), remove a sample from each storage condition.
-
Allow the sample to come to room temperature before analysis.
-
Inject the sample into the validated HPLC system.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and all degradation products.
-
Calculate the percentage of remaining this compound relative to the T=0 sample.
-
Calculate the percentage of each degradation product relative to the total peak area.
-
Summarize the data in a table to track stability over time.
-
This compound Mechanism of Action
This compound is a Class III antiarrhythmic agent.[7][8] Its primary mechanism of action involves the selective blockade of the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes.[9][10] This action prolongs the repolarization phase of the cardiac action potential.
Caption: Mechanism of action of the antiarrhythmic agent this compound.
References
- 1. This compound hydrochloride|101526-62-9|MSDS [dcchemicals.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. kinampark.com [kinampark.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Kinetics and dynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rate-dependent effects of this compound on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, this compound, using a canine chronic atrioventricular block model - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in Sematilide electrophysiology recordings
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sematilide in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a class III antiarrhythmic agent. Its primary mechanism of action is the selective blockade of the rapidly activating component of the delayed rectifier potassium current (I_Kr), which is encoded by the human ether-a-go-go-related gene (hERG).[1][2] This blockade leads to a prolongation of the action potential duration (APD) in cardiac myocytes.[1]
Q2: What is the typical effective concentration range for this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. In isolated guinea pig ventricular myocytes, concentrations of 10 µM or higher have been shown to cause a significant prolongation of the APD.[1] In rabbit atrial myocytes, this compound inhibits the delayed rectifier K+ current with an IC50 of approximately 25 µM.[2] For rabbit sinoatrial and atrioventricular nodal tissue, the EC20 for APD prolongation was found to be around 12-15 µM.[3]
Q3: How should I prepare and store this compound solutions for electrophysiology experiments?
For electrophysiological recordings, this compound hydrochloride is typically dissolved in distilled water or the external recording solution to create a stock solution. It is recommended to prepare fresh solutions daily. If storage is necessary, aliquots of the stock solution can be stored at -20°C for short periods. Before use, the stock solution should be thawed and diluted to the final concentration in the external solution. Ensure the final solution is well-mixed and filtered (using a 0.2 µm filter) to remove any potential precipitates.
Q4: Does this compound exhibit use-dependency?
Yes, this compound exhibits reverse use-dependency.[1][4] This means that its blocking effect on the I_Kr current and the resulting prolongation of the action potential duration are more pronounced at slower stimulation frequencies (heart rates) and less effective at faster frequencies.[1][4]
Troubleshooting Guide
This guide addresses common challenges encountered during electrophysiology recordings with this compound.
Issue 1: Unstable or low-resistance seals (GΩ seal).
-
Question: I am having difficulty obtaining a stable high-resistance (GΩ) seal when patching cells in the presence of this compound. What could be the cause?
-
Answer:
-
Cell Health: Ensure your cells are healthy and not over-digested with enzymes. Unhealthy cells have fragile membranes, making seal formation difficult.
-
Solution Quality: All solutions, especially the internal pipette solution, should be filtered (0.2 µm) to remove any particulate matter that could clog the pipette tip.
-
Pipette Quality: Use freshly pulled, fire-polished pipettes with appropriate resistance (typically 2-5 MΩ for whole-cell recordings). Debris on the pipette tip can prevent a good seal.
-
Mechanical Stability: Check for any vibrations in your setup. An unstable micromanipulator or microscope stage can disrupt seal formation.
-
Compound-Related Effects: While not commonly reported for this compound, some compounds can alter membrane properties. If you suspect this, try forming the seal in a control solution before perfusing with this compound.
-
Issue 2: Noisy recordings or poor signal-to-noise ratio.
-
Question: My recordings are very noisy, making it difficult to accurately measure I_Kr currents. How can I improve the signal quality?
-
Answer:
-
Grounding: Ensure all components of your rig are properly grounded to a common ground point to minimize electrical noise.
-
Faraday Cage: Use a Faraday cage to shield your setup from external electromagnetic interference.
-
Pipette Holder: Check the Ag/AgCl wire in your pipette holder. A poorly chlorinated or corroded wire can be a significant source of noise. Re-chlorinate or replace it if necessary.
-
Seal Resistance: A low seal resistance (<1 GΩ) will lead to a noisy recording. If the seal resistance drops during the experiment, the recording quality will degrade.
-
Perfusion System: Ensure your perfusion system is grounded and does not introduce bubbles or mechanical vibrations into the recording chamber.
-
Issue 3: Inconsistent or unexpected drug effects.
-
Question: The effect of this compound on the action potential duration is not consistent between experiments, or I am not observing the expected prolongation. What should I check?
-
Answer:
-
Drug Concentration and Stability: Verify the concentration of your this compound stock and working solutions. As mentioned, it is best to use freshly prepared solutions.
-
Reverse Use-Dependency: Remember that this compound's effect is highly dependent on the stimulation frequency.[1][4] Ensure you are using a consistent and appropriate pacing protocol to observe the expected reverse use-dependent effects.
-
Cell Type: The magnitude of this compound's effect can vary between different cell types (e.g., atrial vs. ventricular myocytes) due to differences in the expression levels of I_Kr and other ion channels.[1][3]
-
Temperature: Ion channel kinetics are temperature-sensitive. Maintain a stable and controlled temperature throughout your experiments.
-
Voltage Protocol: The voltage-clamp protocol used to elicit I_Kr can influence the degree of block observed. Use a consistent protocol that allows for the study of the channel in its different states (resting, open, inactivated).
-
Issue 4: Difficulty isolating the I_Kr current.
-
Question: I am having trouble pharmacologically isolating the I_Kr current to specifically study the effects of this compound. What blockers can I use?
-
Answer:
-
To isolate the I_Kr current, you will need to block other overlapping potassium currents.
-
I_Ks (Slowly activating delayed rectifier current): Can be blocked by Chromanol 293B (10-30 µM) or HMR 1556 (0.5-1 µM).
-
I_K1 (Inward rectifier current): Can be blocked by low concentrations of Barium Chloride (BaCl2, 100-200 µM).
-
I_to (Transient outward current): Can be blocked by 4-Aminopyridine (4-AP, 1-5 mM).
-
It is crucial to perform control experiments to ensure that the blockers you are using do not have unintended effects on the I_Kr current or other cellular properties at the concentrations used.
-
Quantitative Data Summary
The following tables summarize the electrophysiological effects of this compound from various studies.
Table 1: Effect of this compound on Action Potential Duration (APD)
| Cell Type | Species | Concentration (µM) | Stimulation Frequency (Hz) | APD Measurement | % Prolongation / Change | Reference |
| Ventricular Myocytes | Guinea Pig | 30 | 0.2 | APD | 20-40% | [1] |
| Ventricular Myocytes | Rabbit | 3.7 (µg/ml) | 2.5 (400ms CL) | APD75 | 27 ± 4% | [5] |
| Ventricular Myocytes | Rabbit | 3.7 (µg/ml) | 5 (200ms CL) | APD75 | 18 ± 4% | [5] |
| Ventricular Myocardium | Human | 133 ± 29 mg (oral dose) | 1.67 (600ms CL) | APD90 | 40 ± 17 ms increase | [4] |
| Ventricular Myocardium | Human | 133 ± 29 mg (oral dose) | 2.86 (350ms CL) | APD90 | 14 ± 15 ms increase | [4] |
| SA Nodal Tissue | Rabbit | 1-100 | Spontaneous | APD | Concentration-dependent increase | [3] |
| AV Nodal Tissue | Rabbit | 1-100 | Spontaneous | APD | Concentration-dependent increase | [3] |
| Atrial Trabeculae | Rabbit | 1-100 | - | APD | Concentration-dependent increase | [3] |
| Purkinje Fibers | Canine | - | - | APD | Prolonged | [6] |
Table 2: IC50 and EC20 Values for this compound
| Parameter | Cell/Tissue Type | Species | Value | Reference |
| IC50 (I_Kr) | Atrial Myocytes | Rabbit | ~25 µM | [2] |
| EC20 (APD) | SA Nodal Tissue | Rabbit | 15 ± 3 µM | [3] |
| EC20 (APD) | AV Nodal Tissue | Rabbit | 12 ± 4 µM | [3] |
| EC20 (SCL) | SA Nodal Tissue | Rabbit | 54 ± 13 µM | [3] |
| EC20 (SCL) | AV Nodal Tissue | Rabbit | 12 ± 8 µM | [3] |
Experimental Protocols
Detailed Methodology for Whole-Cell Patch-Clamp Recording of I_Kr in HEK293 cells stably expressing hERG.
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the hERG channel in appropriate media.
-
On the day of the experiment, gently detach the cells using a non-enzymatic cell dissociation solution to minimize damage to the channels.
-
Plate the cells on glass coverslips in a recording chamber.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Filter all solutions on the day of the experiment.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and a data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Mount the recording chamber on an inverted microscope equipped with manipulators.
-
-
Recording Procedure:
-
Approach a cell with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane (observed as an increase in resistance), release the positive pressure to facilitate seal formation.
-
Apply gentle suction to form a high-resistance (GΩ) seal.
-
After achieving a stable GΩ seal, apply a brief, strong suction to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording protocol.
-
-
Voltage-Clamp Protocol for I_Kr:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to observe the characteristic tail current, which is a measure of the I_Kr current.
-
Repeat this protocol at a regular interval (e.g., every 15 seconds).
-
-
Drug Application:
-
After obtaining a stable baseline recording of the I_Kr current, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Monitor the effect of the drug on the tail current amplitude until a steady-state block is achieved.
-
To determine the IC50, apply several concentrations of this compound in a cumulative or non-cumulative manner.
-
Visualizations
Caption: Signaling pathway of the IKr (hERG) channel and the blocking action of this compound.
Caption: Experimental workflow for assessing this compound's effect on IKr currents.
Caption: Logical troubleshooting guide for common this compound electrophysiology issues.
References
- 1. Rate-dependent effects of this compound on action potential duration in isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular electrophysiological effects of the class III antiarrhythmic agents this compound and clofilium on rabbit atrial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic effects of selective prolongation of refractoriness. Electrophysiologic actions of this compound HCl in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rate-dependent effects of this compound on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cardiac electrophysiological activity of aryl-substituted derivatives of the class III antiarrhythmic agent this compound. Potential class I/III agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sematilide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Sematilide and improving its yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide, is typically achieved through a convergent synthesis. This involves the separate synthesis of two key intermediates: 4-(methylsulfonamido)benzoic acid and N,N-diethylethylenediamine. These intermediates are then coupled to form the final product.
Q2: I am observing a low yield during the synthesis of 4-(methylsulfonamido)benzoic acid. What are the potential causes and solutions?
A2: Low yields in this step often stem from incomplete reaction of the starting material, 4-aminobenzoic acid or its ester derivative, with methanesulfonyl chloride, or from side reactions. Here are some troubleshooting tips:
-
Incomplete Reaction:
-
Reagent Quality: Ensure that the methanesulfonyl chloride is fresh and has not been hydrolyzed by atmospheric moisture.
-
Base: A tertiary amine base like triethylamine or pyridine is crucial to neutralize the HCl generated during the reaction. Ensure the base is dry and used in sufficient molar excess.
-
Reaction Temperature: The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermic reaction and minimize side products, followed by warming to room temperature to ensure completion.
-
-
Side Reactions:
-
Di-sulfonylation: The formation of a di-sulfonylated product on the amino group is a possible side reaction if the reaction conditions are too harsh. Using a controlled addition of methanesulfonyl chloride can mitigate this.
-
Hydrolysis of Acyl Chloride: If methanesulfonyl chloride is added too quickly or at a higher temperature, it can hydrolyze, reducing the amount available for the reaction.
-
Q3: The amide coupling step between 4-(methylsulfonamido)benzoic acid and N,N-diethylethylenediamine is inefficient. How can I improve the yield?
A3: The amide bond formation is a critical step, and its efficiency can be influenced by several factors.
-
Activation of Carboxylic Acid: The carboxylic acid needs to be activated to facilitate the reaction with the amine. Common activating agents include:
-
Thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride. This is a common and effective method but requires careful handling of the reagents.
-
Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization.[1][2]
-
-
Reaction Conditions:
-
Solvent: A dry, aprotic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) is essential.
-
Temperature: The reaction is often started at a low temperature (0 °C) and then allowed to warm to room temperature.
-
Stoichiometry: Using a slight excess of the amine (N,N-diethylethylenediamine) can sometimes drive the reaction to completion.
-
Q4: I am facing difficulties in purifying the final this compound product. What purification strategies are recommended?
A4: Purification can be challenging due to the basic nature of the diethylamino group and the potential for impurities.
-
Extraction: After the reaction, an aqueous workup is typically performed. Washing with a dilute acid solution can remove unreacted N,N-diethylethylenediamine. A subsequent wash with a dilute base solution can remove unreacted 4-(methylsulfonamido)benzoic acid.
-
Crystallization: this compound may be purified by crystallization from a suitable solvent system. Experiment with different solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be employed. A solvent system containing a small amount of a basic modifier like triethylamine in a mixture of a polar and non-polar solvent (e.g., dichloromethane/methanol with 0.1-1% triethylamine) is often necessary to prevent the product from tailing on the silica gel.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in 4-(methylsulfonamido)benzoic acid synthesis | Incomplete reaction of 4-aminobenzoic acid ester. | Check the quality and amount of methanesulfonyl chloride and base (e.g., pyridine). Ensure anhydrous conditions.[3] |
| Side reactions such as di-sulfonylation. | Control the reaction temperature (start at 0°C) and add methanesulfonyl chloride dropwise. | |
| Inefficient amide coupling | Poor activation of the carboxylic acid. | Use a reliable coupling agent like HATU, HBTU, or generate the acyl chloride with thionyl chloride.[1] |
| Presence of moisture. | Ensure all reagents and solvents are anhydrous. | |
| Unsuitable solvent. | Use a dry, aprotic solvent like DMF or DCM. | |
| Difficult purification of this compound | Product is an oil or does not crystallize easily. | Attempt to form a salt (e.g., hydrochloride) which may be more crystalline. |
| Tailing on silica gel column. | Add a small percentage of triethylamine or ammonia in methanol to the eluent. | |
| Presence of starting materials in the final product | Incomplete reaction in the final coupling step. | Increase the reaction time or use a slight excess of one of the reactants. |
| Inefficient workup. | Optimize the pH of the aqueous washes to selectively remove acidic and basic starting materials. |
Experimental Protocols
Synthesis of 4-(methylsulfonamido)benzoic acid
This protocol is adapted from a similar synthesis.[3]
-
Reaction Setup: To a solution of ethyl 4-aminobenzoate (1.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add pyridine (2.0 eq).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition of Methanesulfonyl Chloride: Slowly add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ethyl ester of 4-(methylsulfonamido)benzoic acid.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures, such as heating with aqueous sodium hydroxide, followed by acidification.
Amide Coupling to form this compound
-
Activation of Carboxylic Acid (Acyl Chloride Method):
-
To a suspension of 4-(methylsulfonamido)benzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride or thionyl chloride (1.2 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until the evolution of gas ceases.
-
Remove the excess oxalyl chloride/thionyl chloride under reduced pressure.
-
-
Amide Formation:
-
Dissolve the resulting acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve N,N-diethylethylenediamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization as described in the FAQ section.
-
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Best Practices for Handling Sematilide in the Laboratory
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of Sematilide in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Safety and Handling
Proper handling and storage of this compound are paramount to ensure laboratory safety and maintain the integrity of the compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound hydrochloride is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is classified as an acute oral toxicant (Category 4) and presents acute and chronic aquatic toxicity (Category 1).[1]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to use appropriate personal protective equipment to avoid exposure. This includes:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid inhalation of dust.[1]
Q3: How should this compound be stored?
A3: this compound powder should be stored at -20°C.[1] If dissolved in a solvent, it should be stored at -80°C.[1] The container should be kept tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Q4: What are the recommended procedures for cleaning up a this compound spill?
A4: In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Use full personal protective equipment during cleanup.[1] Collect the spillage and dispose of it in an approved waste disposal plant.[1] Avoid allowing the product to enter drains, water courses, or the soil.[1]
Q5: How should this compound waste be disposed of?
A5: this compound waste should be disposed of in accordance with all applicable federal, state, and local regulations.[1] It should be treated as hazardous waste and sent to an approved waste disposal plant.[1]
Solution Preparation and Stability
The proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results.
Q6: What is the recommended procedure for preparing a stock solution of this compound?
A6: To prepare a stock solution, weigh the desired amount of this compound hydrochloride powder and dissolve it in a suitable solvent. It is common practice to prepare a concentrated stock solution (e.g., 10x or 100x) which can then be diluted to the final working concentration for experiments. For aqueous solutions, dissolve the powder in a small amount of an appropriate buffer and then bring it to the final volume with the same buffer while agitating.
Q7: What is the stability of this compound in solution?
A7: this compound is stable under recommended storage conditions.[1] Aqueous solutions should be prepared fresh for use. Stock solutions in solvents should be stored at -80°C to maintain stability.[1]
Experimental Troubleshooting
This section addresses common issues that may arise during in vitro experiments with this compound, particularly in electrophysiology assays.
Q8: In a patch-clamp experiment, I am observing a rundown of the hERG current over time, even before applying this compound. What could be the cause and how can I mitigate it?
A8: Current rundown is a common issue in patch-clamp recordings. Potential causes include:
-
Dialysis of essential intracellular components: The whole-cell configuration can lead to the washout of crucial cellular metabolites. Including ATP and GTP in the internal pipette solution can help maintain channel activity.
-
Changes in channel phosphorylation state: Phosphorylation is critical for the function of many ion channels. Maintaining a stable intracellular environment is key.
-
Poor seal quality: A low-resistance seal can lead to a leaky patch and unstable recordings. Ensure a giga-ohm seal is formed before breaking into the whole-cell configuration.
Q9: The blocking effect of this compound in my hERG assay is not reaching a steady state, even after a prolonged application. What could be the reason?
A9: Several factors could contribute to a lack of steady-state block:
-
Slow binding kinetics: Some compounds have slow on- and off-rates to the channel. It may be necessary to extend the drug application time.
-
Use-dependent block: The blocking effect of this compound can be dependent on the channel's conformational state (open, closed, or inactivated). The stimulation frequency and voltage protocol used can influence the observed block. This compound has been shown to have an affinity for the rested state of the IKr channel.[2]
-
Compound adsorption: Hydrophobic compounds can adsorb to the perfusion system tubing, leading to a lower-than-expected concentration at the cell. Using materials with low compound retention, such as PEEK tubing, can help.
Q10: I am seeing a large variability in the IC50 values for this compound between experiments. What are the potential sources of this variability?
A10: Variability in IC50 values is a common challenge in electrophysiology experiments. Potential sources include:
-
Cell health and passage number: Use cells at a consistent and low passage number, as channel expression and function can change over time in culture.
-
Temperature fluctuations: hERG channel kinetics are temperature-sensitive. Maintaining a constant temperature during recordings is crucial.
-
Inaccurate drug concentrations: Ensure accurate preparation of serial dilutions and proper mixing.
-
Voltage clamp quality: Poor voltage control can lead to inaccurate current measurements. Monitor and compensate for series resistance.
Frequently Asked Questions (FAQs)
Q11: What is the mechanism of action of this compound?
A11: this compound is a Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr).[2][3] This current is mediated by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[4] By blocking this channel, this compound prolongs the cardiac action potential duration and the effective refractory period.[5][6]
Q12: What are the expected effects of this compound on the cardiac action potential?
A12: this compound prolongs the duration of the cardiac action potential, particularly the repolarization phase (Phase 3).[5] This effect is dose-dependent.[5] Studies have shown that this compound can prolong the action potential duration at 90% repolarization (APD90).[7]
Q13: What is the IC50 of this compound for hERG channel block?
A13: The IC50 value for this compound-induced inhibition of the delayed rectifier K+ current has been reported to be approximately 25 μM in in vitro studies.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the electrophysiological effects of this compound.
Table 1: Effect of this compound on Action Potential Duration (APD) in Rabbit Ventricular Myocytes
| Infusion Level | This compound Serum Level (µg/mL) | Pacing Cycle Length (ms) | Predrug APD75 (ms) | % Prolongation of APD75 |
| Infusion 2 | 3.7 ± 1.4 | 400 | 145 ± 5 | 27 ± 4% |
| Infusion 2 | 3.7 ± 1.4 | 200 | 115 ± 10 | 18 ± 4% |
Data from a study in New Zealand White rabbits.[3]
Table 2: Effect of this compound on Electrophysiological Parameters in Humans
| Parameter | Baseline | After this compound | % Change |
| Atrial Effective Refractory Period (ms) | 238 ± 32 | 264 ± 32 | 11 ± 16% |
| AV Nodal Effective Refractory Period (ms) | 296 ± 74 | 354 ± 71 | 20 ± 19% |
| Right Ventricular Effective Refractory Period (ms) | 252 ± 25 | 281 ± 30 | 12 ± 8% |
Data from a study in patients with clinical ventricular arrhythmias.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound hydrochloride.
Materials:
-
This compound hydrochloride (MW: 349.87 g/mol )[1]
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile tips
Procedure:
-
Calculate the mass of this compound hydrochloride required to make the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 349.87 g/mol = 0.0034987 g = 3.50 mg
-
-
Using a calibrated analytical balance, carefully weigh out 3.50 mg of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the tube until the this compound hydrochloride is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C.[1]
Protocol 2: In Vitro hERG Potassium Channel Assay (Manual Patch-Clamp)
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture medium and reagents
-
External solution (e.g., Tyrode's solution)
-
Internal (pipette) solution
-
This compound stock solution (prepared as in Protocol 1)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette pulling
-
Computer with data acquisition and analysis software
Procedure:
-
Cell Preparation:
-
Culture the hERG-expressing HEK293 cells according to standard protocols.
-
On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the external solution and transfer them to the recording chamber on the patch-clamp setup.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Fill the micropipette with the internal solution and mount it on the micromanipulator.
-
-
Patch-Clamp Recording:
-
Approach a single, healthy-looking cell with the micropipette.
-
Apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell recording configuration.
-
Compensate for pipette and whole-cell capacitance.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate and then inactivate the channels, followed by a repolarizing step to observe the deactivating tail current, which is characteristic of hERG.
-
-
Drug Application:
-
Establish a stable baseline recording of the hERG current in the external solution.
-
Prepare a series of dilutions of this compound in the external solution from the stock solution.
-
Apply the different concentrations of this compound to the cell using a perfusion system, allowing the current to reach a steady-state block at each concentration.
-
After applying the highest concentration, wash out the drug with the external solution to observe any recovery of the current.
-
-
Data Analysis:
-
Measure the peak tail current amplitude in the absence and presence of each concentration of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the dose-response curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound's action on a cardiomyocyte.
Caption: Experimental workflow for determining the IC50 of this compound on hERG channels.
Caption: Logical troubleshooting workflow for inconsistent experimental results.
References
- 1. This compound hydrochloride|101526-62-9|MSDS [dcchemicals.com]
- 2. Rate-dependent effects of this compound on action potential duration in isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rate-dependent effects of this compound on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural implications of hERG K+ channel block by a high-affinity minimally structured blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of the class III antiarrhythmic agent this compound in patients with arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound hydrochloride|CAS: 101526-62-9 [dcchemicals.com]
Avoiding precipitation of Sematilide in experimental media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of Sematilide in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a class III antiarrhythmic agent.[1][2] Its primary mechanism of action is the selective blockade of the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes.[2] This inhibition of IKr prolongs the cardiac action potential duration and the effective refractory period without significantly affecting sodium or calcium currents.[2]
Q2: What are the known physicochemical properties of this compound hydrochloride?
This compound hydrochloride is a crystalline solid.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₃N₃O₃S · HCl | [1][3] |
| Formula Weight | 349.9 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| λmax | 261 nm | [1] |
Q3: What is the recommended storage condition for this compound hydrochloride?
This compound hydrochloride should be stored as a crystalline solid at -20°C for long-term stability (≥ 4 years).[1] For short-term storage (days to weeks), it can be kept in a dry, dark place at 0-4°C.[2] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Troubleshooting Guide: Preventing this compound Precipitation
Issue: My this compound solution is precipitating after preparation or upon addition to my experimental media.
Precipitation of this compound can occur due to several factors, primarily related to its solubility limits in different solvents and pH conditions. The following steps and considerations will help you avoid precipitation.
Understanding this compound Solubility
This compound hydrochloride has different solubilities in various solvents. It is more soluble in organic solvents than in aqueous buffers.[1]
| Solvent | Solubility | Reference |
| DMSO | ~12 mg/mL | [1] |
| DMF | ~12 mg/mL | [1] |
| Ethanol | ~3 mg/mL | [1] |
| PBS (pH 7.2) | ~5 mg/mL | [1] |
Recommended Stock Solution Preparation
To minimize precipitation, it is crucial to prepare a concentrated stock solution in an appropriate organic solvent first.
Protocol: Preparing a this compound Stock Solution
-
Choose an appropriate organic solvent: Based on the solubility data, DMSO or DMF are recommended for preparing a concentrated stock solution (e.g., 10 mg/mL).
-
Weigh the required amount: Accurately weigh the desired amount of this compound hydrochloride powder.
-
Dissolve in the organic solvent: Add the appropriate volume of the chosen organic solvent to the powder. To aid dissolution, vortex gently. Purging the solvent with an inert gas before use can improve stability.[1]
-
Storage of stock solution: Store the stock solution at -20°C for long-term use.
Diluting the Stock Solution into Experimental Media
When preparing your final experimental solution, the key is to ensure that the final concentration of the organic solvent is low and that the final concentration of this compound does not exceed its solubility limit in the aqueous media.
Protocol: Preparing the Final Experimental Solution
-
Determine the final desired concentration of this compound in your experimental media (e.g., cell culture medium, buffer).
-
Calculate the volume of stock solution needed.
-
Pre-warm the experimental media to the temperature of your experiment (e.g., 37°C for cell culture).
-
Add the calculated volume of the this compound stock solution to the pre-warmed media while gently stirring or swirling. This helps in rapid and uniform dispersion, preventing localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of the organic solvent is minimal. Typically, the final concentration of DMSO or DMF should be kept below 0.5% (v/v) to avoid solvent-induced artifacts in biological experiments.[1]
pH Considerations
The pH of your experimental media can influence the solubility of this compound. While a specific pKa is not available, it is generally advisable to maintain the pH of the final solution within a physiological range (e.g., 7.2-7.4) where its solubility in PBS has been determined to be approximately 5 mg/mL.[1] If you observe precipitation, checking and adjusting the pH of your media might be a necessary step.
Visualizing Key Processes
This compound's Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound blocks the IKr potassium channel, prolonging the action potential.
Experimental Workflow for this compound Solution Preparation
This diagram outlines the recommended workflow to avoid precipitation when preparing this compound solutions for experiments.
Caption: Recommended workflow for preparing this compound solutions to avoid precipitation.
References
Validation & Comparative
Sematilide versus amiodarone: a comparative efficacy study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiarrhythmic drugs sematilide and amiodarone, focusing on their efficacy, mechanisms of action, and electrophysiological effects. The information is compiled from preclinical and clinical studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound, a selective Class III antiarrhythmic agent, and amiodarone, a multi-channel blocker with Class I, II, III, and IV activities, are both investigated for their potential in managing cardiac arrhythmias. Preclinical evidence in a canine model suggests that while both drugs prolong the QT interval, this compound exhibits a higher proarrhythmic potential at higher doses compared to amiodarone. Clinical data for amiodarone in treating atrial fibrillation is extensive and demonstrates its efficacy in converting and maintaining sinus rhythm. In contrast, human clinical trial data for this compound is limited, with one study showing its ability to suppress ventricular arrhythmias but also highlighting a dose-dependent risk of proarrhythmia. A direct head-to-head comparison of their efficacy in human clinical trials for arrhythmias like atrial fibrillation is not currently available.
Data Presentation
Table 1: Preclinical Efficacy and Electrophysiological Effects in a Canine Model
| Parameter | This compound | Amiodarone | Reference |
| Dosage | 3 mg/kg and 30 mg/kg (oral) | 3 mg/kg and 30 mg/kg (oral) | [1] |
| QT Interval Prolongation | Dose-dependent, with a faster onset | Dose-dependent | [1] |
| Induction of Torsades de Pointes (TdP) | Induced in 3 out of 4 animals at 30 mg/kg | No induction at either dose | [1] |
| Lethal Ventricular Arrhythmias | Death in 3 out of 4 animals at 30 mg/kg | None observed | [1] |
Table 2: Clinical Efficacy and Safety Profile in Humans
| Parameter | This compound | Amiodarone | Reference |
| Indication Studied | Chronic high-frequency nonsustained ventricular arrhythmias | Atrial Fibrillation (AF) | [2] |
| Efficacy | Suppression of arrhythmias at plasma concentrations ≥ 0.8 µg/ml (in 5 of 14 patients) | Conversion of recent-onset AF to sinus rhythm: 85% (oral), 82.3% (intravenous). Freedom from recurrent AF at 1 and 5 years: 84% and 45%, respectively. | [2][3][4] |
| QTc Interval Prolongation | Dose- and concentration-related. ~25% increase at ~2.0 µg/ml. | Dose-dependent. | [2][5] |
| Proarrhythmic Events | Aggravation of arrhythmias in 3 of 14 patients; one episode of TdP requiring cardioversion. | Infrequent TdP (less than 2%). | [2][5] |
Experimental Protocols
Canine Chronic Atrioventricular Block Model for Proarrhythmia Assessment
This protocol is based on the methodology described in the comparative study of this compound and amiodarone.[1]
Objective: To compare the proarrhythmic potential of orally administered this compound and amiodarone in a canine model susceptible to Torsades de Pointes.
Animal Model:
-
Adult mongrel dogs of either sex.
-
Induction of complete atrioventricular (AV) block via formalin injection into the AV node region to create a model with enhanced susceptibility to drug-induced arrhythmias.
Drug Administration:
-
Animals were divided into four groups (n=4 for each group).
-
Group 1: this compound (3 mg/kg, orally).
-
Group 2: this compound (30 mg/kg, orally).
-
Group 3: Amiodarone (3 mg/kg, orally).
-
Group 4: Amiodarone (30 mg/kg, orally).
-
Drugs were administered without anesthesia.
Monitoring and Data Collection:
-
Continuous electrocardiogram (ECG) monitoring was performed to record heart rate and QT interval.
-
The occurrence of ventricular arrhythmias, including Torsades de Pointes, was continuously monitored.
-
The primary endpoints were the incidence of TdP and lethal ventricular arrhythmias.
Signaling Pathways and Mechanisms of Action
This compound and amiodarone exert their antiarrhythmic effects through different mechanisms of action at the cellular level.
This compound is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr). This blockade prolongs the cardiac action potential duration and the effective refractory period, which are characteristic of a Class III antiarrhythmic agent.
Amiodarone exhibits a more complex mechanism, acting as a multi-channel blocker. Its effects include:
-
Class I action: Blockade of sodium channels.
-
Class II action: Anti-sympathetic (beta-blocking) effects.
-
Class III action: Blockade of potassium channels (including IKr and IKs), leading to prolongation of the action potential duration.
-
Class IV action: Blockade of calcium channels.
This multi-faceted action contributes to its broad-spectrum antiarrhythmic activity.
Visualizations
Caption: Experimental workflow for the comparative proarrhythmia study.
Caption: Mechanisms of action for this compound and amiodarone.
References
- 1. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, this compound, using a canine chronic atrioventricular block model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of the class III antiarrhythmic agent this compound in patients with arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Amiodarone for Atrial Fibrillation · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Efficacy of amiodarone in patients with atrial fibrillation with and without left ventricular dysfunction: a pooled analysis of AFFIRM and AF-CHF trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
A Comparative Guide to the Mechanisms of Action: Sematilide vs. Sotalol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the mechanisms of action of two Class III antiarrhythmic agents: Sematilide and sotalol. By presenting supporting experimental data, detailed methodologies, and visual representations of their molecular interactions, this document aims to be a valuable resource for researchers in the field of cardiac electrophysiology and drug development.
Overview of this compound and Sotalol
This compound is recognized as a selective blocker of the rapid component of the delayed rectifier potassium current (IKr), categorizing it as a "pure" Class III antiarrhythmic agent.[1] Sotalol, conversely, exhibits a dual mechanism of action, combining Class III antiarrhythmic properties through IKr blockade with Class II properties via non-selective beta-adrenergic receptor blockade.[2] This fundamental difference in their pharmacological profiles dictates their distinct electrophysiological effects and clinical applications.
Comparative Electrophysiological Data
The following table summarizes the key quantitative data comparing the electrophysiological effects of this compound and sotalol. The data has been compiled from various in vitro studies to provide a direct comparison of their potency and effects on cardiac action potential.
| Parameter | This compound | Sotalol | Reference(s) |
| Primary Target | Rapid delayed rectifier potassium channel (IKr) | Rapid delayed rectifier potassium channel (IKr) & Beta-adrenergic receptors | [1][2] |
| Vaughan Williams Classification | Class III | Class II and Class III | [1][2] |
| IKr Blockade Potency (IC50) | ~25 µM | 52 µM - 343 µM (method dependent) | [3] |
| Effect on Action Potential Duration (APD) | Prolongation (Reverse frequency-dependent) | Prolongation (Reverse frequency-dependent) | |
| Beta-adrenergic Blockade | No | Yes (non-selective) | [2] |
| Selectivity for IKr | High | Moderate (also blocks beta-receptors) | [1][2] |
Mechanism of Action and Signaling Pathways
This compound: Selective IKr Blockade
This compound exerts its antiarrhythmic effect by directly binding to and blocking the pore of the hERG channel, which conducts the IKr current. This blockade inhibits the efflux of potassium ions during the repolarization phase (Phase 3) of the cardiac action potential. The reduced outward potassium current leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) of cardiomyocytes. This makes the cardiac tissue less susceptible to re-entrant arrhythmias.
References
Potency Showdown: Dofetilide Demonstrates Substantially Higher Potency than Sematilide in Blocking the Cardiac IKr Channel
A head-to-head comparison of the Class III antiarrhythmic agents Sematilide and Dofetilide reveals a significant disparity in their potency, with Dofetilide exhibiting inhibitory concentrations at the nanomolar level, while this compound's effects are observed in the micromolar range. This striking difference underscores their distinct pharmacological profiles in targeting the rapid component of the delayed rectifier potassium current (IKr), a critical element in cardiac repolarization.
Both Dofetilide and this compound are classified as Class III antiarrhythmic drugs, a category defined by their ability to prolong the cardiac action potential, primarily by blocking potassium channels. Their principal target is the IKr channel, which is encoded by the human ether-a-go-go-related gene (hERG). Inhibition of this channel slows the repolarization phase of the cardiac action potential, thereby extending the refractory period and exerting an antiarrhythmic effect. However, the efficiency with which they block this channel, a measure of their potency, differs substantially.
Quantitative Potency Analysis
Experimental data, primarily from electrophysiological studies such as patch-clamp experiments, consistently demonstrate Dofetilide's high affinity for the hERG/IKr channel. Studies have reported IC50 values for Dofetilide in the low nanomolar range, with typical values being around 7 nM to 13 nM when tested on hERG channels expressed in HEK293 cells or native IKr currents in cardiomyocytes[1][2]. In contrast, a study evaluating this compound's effect on the delayed rectifier K+ current in rabbit atrial myocytes reported an IC50 of approximately 25 µM. This indicates that a significantly higher concentration of this compound is required to achieve the same level of IKr channel inhibition as Dofetilide.
| Drug | Target Channel | Cell Type/System | Potency (IC50) | Reference |
| Dofetilide | hERG / IKr | HEK293 cells | 7 nM - 13 nM | [1][2] |
| This compound | Delayed Rectifier K+ Current | Rabbit Atrial Myocytes | ~ 25 µM |
Note: IC50 is the concentration of a drug that gives half-maximal response. A lower IC50 value indicates a higher potency. The data presented is compiled from different studies and serves to illustrate the general potency difference.
Mechanism of Action: A Shared Pathway
Despite their differing potencies, the fundamental mechanism of action for both drugs is the same. They exert their antiarrhythmic effects by physically obstructing the IKr potassium channel. This blockade reduces the outward flow of potassium ions during the repolarization phase of the cardiac action potential, leading to its prolongation.
Experimental Protocols for Potency Determination
The potency of this compound and Dofetilide is typically determined using the whole-cell patch-clamp technique on cells that express the target IKr channel.
Cell Preparation and Culture
Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are a standard model system. These cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
Electrophysiological Recording
The whole-cell patch-clamp technique is employed to measure the ionic currents flowing through the hERG channels in individual cells.
-
Pipette Solution (Intracellular): Contains a potassium-based solution to mimic the intracellular environment (e.g., in mM: 130 K-aspartate, 10 KCl, 5 MgATP, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH).
-
Bath Solution (Extracellular): Contains a solution mimicking the extracellular fluid (e.g., in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH).
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell membrane to elicit the IKr current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.
-
Drug Application: The test compounds (this compound or Dofetilide) are dissolved in the extracellular solution at various concentrations and perfused over the cell. The effect of the drug on the IKr current is measured after the current reaches a steady state.
Data Analysis
The percentage of current inhibition is calculated for each drug concentration. The IC50 value is then determined by fitting the concentration-response data to a Hill equation.
References
Sematilide vs. Procainamide: A Comparative Guide to their Electrophysiological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological effects of sematilide and procainamide, two antiarrhythmic agents with distinct mechanisms of action. The information presented is based on experimental data from preclinical and clinical studies, offering a valuable resource for researchers in cardiovascular pharmacology and drug development.
Core Electrophysiological Properties
This compound is classified as a Class III antiarrhythmic agent, primarily exerting its effect by blocking potassium channels involved in the repolarization phase of the cardiac action potential.[1][2] Procainamide, a Class IA antiarrhythmic, primarily blocks fast sodium channels responsible for the rapid depolarization phase, but also exhibits potassium channel blocking activity.[3][4][5][6] This fundamental difference in their primary targets leads to distinct electrophysiological profiles.
Comparative Data on Electrophysiological Parameters
The following table summarizes the key quantitative differences in the electrophysiological effects of this compound and procainamide based on available experimental data.
| Electrophysiological Parameter | This compound | Procainamide | Key Differences |
| Primary Ion Channel Blockade | Delayed rectifier potassium current (IKr)[7][8][9][10] | Fast sodium channels (INa)[3][4][5][11] | This compound is a selective IKr blocker, while procainamide's primary target is the sodium channel. |
| Vaughan Williams Classification | Class III[1][2] | Class IA[2][4][5] | Reflects their primary mechanism of action. |
| Effect on Action Potential Duration (APD) | Prolongs APD[1][7][12] | Prolongs APD[13][14][15] | Both prolong APD, but through different mechanisms. This compound's effect is more pronounced and is the primary antiarrhythmic mechanism. |
| Effect on Effective Refractory Period (ERP) | Prolongs ERP[7][16][17] | Prolongs ERP[18][19] | Both prolong the ERP, contributing to their antiarrhythmic effects. |
| Effect on Maximum Upstroke Velocity (Vmax) | No significant effect[1] | Decreases Vmax[15][20] | Procainamide's sodium channel blockade directly reduces the rate of depolarization. |
| ECG Effects | Prolongs QT interval[1][17] | Prolongs QRS and QT intervals[18][19] | The QRS prolongation with procainamide is a direct result of slowed conduction due to sodium channel blockade. |
| Use-Dependence | Exhibits reverse use-dependence (effect more pronounced at slower heart rates)[12][17] | Exhibits use-dependence (effect more pronounced at faster heart rates)[6] | This is a critical differentiator in their clinical application and proarrhythmic potential. |
| IC50 for IKr | ~25 µM[8][10] | Data not consistently reported for IKr, as it's a secondary effect. | Highlights this compound's specific and potent action on the delayed rectifier potassium current. |
Experimental Methodologies
The data presented in this guide are derived from a variety of experimental models and techniques, including:
-
In Vitro Patch-Clamp Studies: This technique is used to measure the effect of the drugs on specific ion channels in isolated cardiac myocytes.[7][10][12] The standard whole-cell patch-clamp technique involves isolating single ventricular or atrial myocytes and using a microelectrode to record the ionic currents across the cell membrane in response to voltage commands. The effect of different concentrations of this compound or procainamide on currents like IKr, IKs, and INa is then quantified.
-
Isolated Heart/Tissue Preparations: Studies on isolated cardiac tissues, such as Purkinje fibers or papillary muscles, allow for the assessment of drug effects on action potential parameters in a multicellular environment.[15][21] Tissues are dissected and placed in an organ bath superfused with a physiological salt solution. Microelectrodes are inserted into the cells to record transmembrane action potentials at baseline and after the application of the drug.
-
In Vivo Electrophysiology Studies: These studies, conducted in animal models or humans, assess the effects of the drugs on the entire cardiovascular system.[1][7][17] This involves intravenous or oral administration of the drug and recording of electrocardiograms (ECGs) and intracardiac electrograms to measure intervals such as QT and QRS, as well as the effective refractory period of different cardiac tissues.
Visualizing the Mechanisms of Action
The following diagrams illustrate the primary targets of this compound and procainamide on the cardiac action potential and a typical experimental workflow for assessing their electrophysiological effects.
Conclusion
This compound and procainamide demonstrate distinct electrophysiological profiles due to their different primary ion channel targets. This compound, a selective IKr blocker, prolongs the action potential duration without significantly affecting depolarization, characteristic of a Class III agent. In contrast, procainamide, a Class IA agent, primarily blocks sodium channels, slowing conduction and prolonging the QRS duration, while also exhibiting potassium channel blocking effects that contribute to APD prolongation. Understanding these differences is crucial for the targeted development and application of antiarrhythmic therapies.
References
- 1. Pharmacology of the class III antiarrhythmic agent this compound in patients with arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Procainamide - Wikipedia [en.wikipedia.org]
- 6. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 7. Rate-dependent effects of this compound on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects of this compound, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Rate-dependent effects of this compound on action potential duration in isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Procainamide (Antiarrhythmic) Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]
- 15. Effects of therapeutic concentrations of procainamide on transmembrane action potentials of normal and infarct zone Purkinje fibers and ventricular muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellular electrophysiological effects of the class III antiarrhythmic agents this compound and clofilium on rabbit atrial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiarrhythmic effects of selective prolongation of refractoriness. Electrophysiologic actions of this compound HCl in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. derangedphysiology.com [derangedphysiology.com]
- 19. Procainamide Pharmacology - ACLS Wiki [proacls.com]
- 20. Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and cardiac electrophysiological activity of aryl-substituted derivatives of the class III antiarrhythmic agent this compound. Potential class I/III agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Sematilide for Ventricular Arrhythmias in Canine Models: A Data-Driven Guide
This guide provides a comprehensive comparison of the antiarrhythmic efficacy of Sematilide against other commonly used antiarrhythmic agents in canine models of ventricular arrhythmias. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Quantitative Comparison of Antiarrhythmic Efficacy
The following table summarizes the key efficacy and electrophysiological parameters of this compound in comparison to other antiarrhythmic agents, as observed in various canine arrhythmia models.
| Drug | Canine Model | Dosage | Key Efficacy/Electrophysiological Findings | Proarrhythmic Effects | Reference |
| This compound | Chronic Atrioventricular Block | 3 mg/kg and 30 mg/kg, orally | Prolonged QT interval. | High dose (30 mg/kg) induced Torsades de Pointes (TdP) in 3 out of 4 animals, leading to death. | [1] |
| Amiodarone | Chronic Atrioventricular Block | 3 mg/kg and 30 mg/kg, orally | Prolonged QT interval. | Did not induce lethal ventricular arrhythmias at either dose. | [1] |
| This compound | Conscious Post-Myocardial Infarction | 3.0 mg/kg IV, every 3 hours (6 doses) | Suppressed induction of ventricular tachyarrhythmia in 6 out of 10 dogs. Increased ventricular refractoriness and paced QT interval. | Not specified in this study. | [2] |
| CK-3579 | Conscious Post-Myocardial Infarction | 3.0 mg/kg IV, every 3 hours (6 doses) | Suppressed induction of tachyarrhythmia in only 2 out of 10 dogs. Increased cycle length of induced ventricular rhythm. | Not specified in this study. | [2] |
| This compound | Isolated, Blood-Perfused Heart | 68 +/- 10 µg (dose for 10% ERP prolongation) | Prolonged effective refractory period (ERP) of the atrioventricular node. | Not applicable in this model. | [3] |
| E-4031 | Isolated, Blood-Perfused Heart | 11 +/- 2 µg (dose for 10% ERP prolongation) | Prolonged effective refractory period (ERP) of the atrioventricular node. | Not applicable in this model. | [3] |
| MS-551 | Isolated, Blood-Perfused Heart | 53 +/- 15 µg (dose for 10% ERP prolongation) | Prolonged effective refractory period (ERP) of the atrioventricular node. | Not applicable in this model. | [3] |
| This compound | Atrial Flutter | 0.6 +/- 0.2 mg/kg, IV | Terminated atrial flutter in 4 out of 8 dogs. Significantly increased atrial effective refractory period (AERP). | Not specified in this study. | [4] |
| Ibutilide | Atrial Flutter | 6 +/- 1 µg/kg, IV | Terminated atrial flutter in 8 out of 8 dogs. Significantly increased AERP. | Not specified in this study. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
1. Canine Chronic Atrioventricular (AV) Block Model for Proarrhythmia Assessment
-
Objective: To compare the proarrhythmic potential of this compound and Amiodarone.
-
Animal Model: Canines with surgically induced complete AV block. This model is used to increase the susceptibility to drug-induced Torsades de Pointes.
-
Procedure:
-
Healthy adult male and female dogs are anesthetized, and a complete AV block is created by radiofrequency ablation of the AV junction.
-
After a recovery period, the conscious dogs are administered either this compound (3 and 30 mg/kg) or Amiodarone (3 and 30 mg/kg) orally.
-
Continuous electrocardiogram (ECG) monitoring is performed to record heart rate, QT interval, and the incidence of ventricular arrhythmias, including Torsades de Pointes.
-
The animals are closely observed for any adverse effects.
-
2. Conscious Canine Model of Sudden Coronary Death
-
Objective: To evaluate the antiarrhythmic and antifibrillatory actions of this compound and CK-3579 in a post-myocardial infarction setting.
-
Animal Model: Canines with a healed anterior myocardial infarction.
-
Procedure:
-
A two-stage coronary artery occlusion is performed to induce a myocardial infarction in the left anterior descending artery distribution.
-
After a 3-5 day recovery period, the conscious dogs undergo programmed electrical stimulation to assess the inducibility of ventricular tachyarrhythmias.
-
Dogs with inducible ventricular tachycardia are then treated with intravenous infusions of this compound (3.0 mg/kg) or CK-3579 (3.0 mg/kg) every 3 hours for a total of six doses.
-
Programmed electrical stimulation is repeated to determine the effect of the drugs on arrhythmia induction.
-
Electrophysiological parameters, including ventricular refractoriness and QT interval, are measured.
-
3. Canine Atrial Flutter Model
-
Objective: To compare the efficacy of various antiarrhythmic agents in terminating atrial flutter.
-
Animal Model: Canines with a surgically created Y-shaped incision in the right atrium to promote the formation of a stable atrial flutter circuit.
-
Procedure:
-
Sustained atrial flutter is initiated by atrial pacing.
-
Baseline atrial effective refractory period (AERP) and atrial flutter cycle length are measured.
-
Dogs receive a placebo followed by sequential intravenous doses of the test agent (e.g., this compound, Ibutilide) every 5 minutes until atrial flutter is terminated or the maximum dose is reached.
-
ECG is continuously monitored to assess for termination of atrial flutter and changes in cycle length.
-
AERP is remeasured after termination of the arrhythmia.
-
Visualizing Mechanisms and Workflows
Mechanism of Action of this compound
This compound is a class III antiarrhythmic agent. Its primary mechanism of action involves the blockade of the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes. This blockade prolongs the duration of the action potential and, consequently, the effective refractory period, which helps to terminate and prevent reentrant arrhythmias.
Caption: Mechanism of action of this compound.
Experimental Workflow for Efficacy Validation
The following diagram illustrates a typical experimental workflow for validating the antiarrhythmic efficacy of a test compound like this compound in a canine model.
References
- 1. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, this compound, using a canine chronic atrioventricular block model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic and electrophysiologic actions of CK-3579 and this compound in a conscious canine model of sudden coronary death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of direct negative chronotropic and positive inotropic effects of this compound to those of E-4031 and MS-551 and the reverse frequency-dependent prolongation of cardiac refractoriness of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute intravenous conversion of canine atrial flutter: comparison of antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Sematilide: A Comparative Guide to Potassium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sematilide is a Class III antiarrhythmic agent characterized by its selective blockade of the rapid component of the delayed rectifier potassium current (IKr).[1][2] This action prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP), contributing to its antiarrhythmic effects.[3][4] This guide provides a comparative analysis of this compound against other prominent potassium channel blockers, namely Amiodarone, Dofetilide, and Sotalol, supported by available experimental data.
Comparative Analysis of Potassium Channel Blockers
The following tables summarize the key characteristics, efficacy, and safety profiles of this compound and other selected potassium channel blockers based on preclinical and clinical findings.
Table 1: In Vitro Electrophysiological Profile
| Parameter | This compound | Amiodarone | Dofetilide | Sotalol |
| Primary Target | IKr (hERG)[1][2] | IKr, IKs, INa, ICa-L, β-adrenergic receptors[5][6] | IKr[7] | IKr, β-adrenergic receptors[8][9] |
| IKr (hERG) IC50 | ~25 µM[1][2] | 1.3 µM | 11.5 nM | 35 µM |
| Effect on APD | Prolongation[3][4] | Significant Prolongation[10] | Prolongation[11] | Prolongation[8] |
| Use-Dependence | Reverse[3] | Complex | Reverse | Reverse |
Table 2: Preclinical Efficacy in Animal Models
| Model | This compound | Amiodarone | Dofetilide | Sotalol |
| Canine Arrhythmia Model | Effective in suppressing ventricular tachyarrhythmia.[12] High dose (30 mg/kg) induced Torsades de Pointes (TdP) in 3 of 4 animals.[5] | Effective in preventing TdP, even at doses that prolong the QT interval.[5] | Proarrhythmic effects observed, with a high incidence of TdP in a canine model of AV block.[11] | Effective in preventing inducible ventricular tachycardia and fibrillation.[8] |
| Rabbit Atrial Myocytes | Selectively blocks IKr.[2] | - | - | - |
| Guinea Pig Ventricular Myocytes | Prolongs APD and blocks IK.[3] Also blocks IK1.[13] | - | - | - |
Table 3: Clinical Efficacy and Safety in Humans
| Parameter | This compound | Amiodarone | Dofetilide | Sotalol |
| Indications | Ventricular Arrhythmias (Investigational)[14] | Atrial and Ventricular Arrhythmias[7] | Atrial Fibrillation and Flutter[7] | Atrial and Ventricular Arrhythmias[7] |
| QTc Prolongation | Dose-dependent increase.[14] ~25% increase at plasma concentrations of ~2.0 µg/mL.[14] | Significant prolongation.[15] | Dose-dependent prolongation.[16] | Dose-dependent prolongation.[9] |
| Proarrhythmic Risk | Torsades de Pointes reported at plasma concentrations of 2.7 µg/mL.[14] | Low incidence of TdP.[6] | Risk of TdP, requires in-hospital initiation. | Risk of TdP. |
| Extracardiac Side Effects | Not well-documented in available literature. | Pulmonary, thyroid, hepatic, and ocular toxicities. | Generally well-tolerated with fewer extracardiac effects. | Fatigue, bradycardia due to beta-blockade. |
| Suppression of Inducible VT | Suppressed induction in 41% of patients.[4] | Effective in suppressing inducible VT. | - | Effective in suppressing inducible VT.[8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are summaries of protocols used in the evaluation of this compound and its comparators.
In Vitro Patch-Clamp Electrophysiology
-
Objective: To determine the effect of the compound on specific cardiac ion channels (e.g., hERG).
-
Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the target ion channel.
-
Methodology: Whole-cell patch-clamp technique is employed.[2]
-
Cells are cultured and prepared for recording.
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow electrical access to the cell's interior.
-
Voltage-clamp protocols are applied to elicit and measure the current flowing through the ion channel of interest.
-
The compound is perfused at various concentrations to determine its inhibitory effect on the channel current.
-
The concentration-response curve is fitted to calculate the IC50 value.[1]
-
Canine Model of Atrioventricular (AV) Block and Arrhythmia
-
Objective: To assess the in vivo electrophysiological and proarrhythmic effects of the compound.
-
Animal Model: Mongrel dogs.
-
Methodology:
-
Chronic complete AV block is surgically created.[5]
-
After a recovery period, conscious animals are administered the test compound (e.g., orally).[5]
-
Continuous ECG monitoring is performed to assess changes in QT interval and the incidence of arrhythmias, including Torsades de Pointes.[5]
-
In some studies, programmed electrical stimulation is used to induce ventricular tachyarrhythmias to test the antiarrhythmic efficacy of the drug.[12]
-
Human Electrophysiology Study
-
Objective: To evaluate the electrophysiologic actions of the compound in patients with arrhythmias.
-
Patient Population: Patients with clinical ventricular arrhythmias and inducible sustained ventricular tachycardia.[4]
-
Methodology:
-
A baseline electrophysiologic study is performed to assess cardiac conduction, refractoriness, and inducibility of arrhythmias.
-
The patient is treated with the investigational drug (e.g., oral this compound).[4]
-
A repeat electrophysiologic study is conducted to measure drug-induced changes in parameters such as sinus cycle length, QT interval, effective refractory periods of the atria and ventricles, and the ability to induce ventricular tachycardia.[4]
-
Visualizing Mechanisms and Workflows
Mechanism of Action of Class III Antiarrhythmics
Caption: Mechanism of action of this compound as a Class III antiarrhythmic agent.
Experimental Workflow for In Vivo Canine Arrhythmia Model
Caption: Workflow for assessing proarrhythmic risk in a canine model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rate-dependent effects of this compound on action potential duration in isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, this compound, using a canine chronic atrioventricular block model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic amiodarone reduces transmural dispersion of repolarization in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potassium channel blocker - Wikipedia [en.wikipedia.org]
- 8. Electrophysiologic basis for the antiarrhythmic actions of sotalol and comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sotalol: An important new antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent Antiarrhythmic Effects of Chronic Amiodarone in Canine Pulmonary Vein Sleeve Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azimilide and dofetilide produce similar electrophysiological and proarrhythmic effects in a canine model of Torsade de Pointes arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiarrhythmic and electrophysiologic actions of CK-3579 and this compound in a conscious canine model of sudden coronary death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound blocks the inward rectifier potassium channel in isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacology of the class III antiarrhythmic agent this compound in patients with arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of amiodarone, this compound, and sotalol on QT dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cipaproject.org [cipaproject.org]
Cross-Study Validation of Sematilide's Effects on QT Dispersion: A Comparative Guide
This guide provides a comparative analysis of the effects of Sematilide and other Class III antiarrhythmic agents on QT dispersion, a measure of the heterogeneity of ventricular repolarization. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.
Executive Summary
This compound, a Class III antiarrhythmic agent, primarily exerts its effect by selectively blocking the rapidly activating component of the delayed rectifier potassium current (IKr).[1][2] This action prolongs the cardiac action potential, which is reflected as a prolongation of the QT interval on an electrocardiogram (ECG). However, the effect of this compound on QT dispersion, a potential indicator of proarrhythmic risk, requires careful comparison with other agents in its class, such as Amiodarone and Dofetilide. This guide synthesizes data from multiple studies to provide a cross-study validation of this compound's effects.
Data Presentation: Quantitative Effects on QT and QTc Dispersion
The following table summarizes the quantitative effects of this compound, Amiodarone, and Dofetilide on QT and QTc dispersion from various clinical and preclinical studies. It is important to note that direct comparisons should be made with caution due to variations in study design, patient populations, and methodologies.
| Drug | Study/Subject | Dosage/Concentration | Change in QT Dispersion (ms) | Change in QTc Dispersion (ms) | Key Findings |
| This compound | Patients with ventricular arrhythmias | Not specified | Increased | Not specified | This compound was compared with amiodarone and sotalol.[3] |
| Amiodarone | Patients with ventricular arrhythmias | Not specified | Decreased | Not specified | Amiodarone significantly reduced QT dispersion compared to this compound and sotalol.[4] |
| Amiodarone | Patients with atrial fibrillation | Not specified | Average QT dispersion: 50 ms | Average QTc dispersion (Bazett): 53 ms | In a retrospective study, amiodarone showed a greater average QT/QTc dispersion compared to dofetilide and sotalol.[4] |
| Dofetilide | Healthy subjects | 0.75 mg | No significant increase | Not specified | Dofetilide increased QT interval duration but did not significantly increase QT interval dispersion.[5] |
| Dofetilide | Patients with atrial fibrillation | Not specified | Average QT dispersion: 37 ms | Average QTc dispersion (Bazett): 38 ms | In a retrospective study, dofetilide had a lower average QT/QTc dispersion compared to amiodarone.[4] |
Experimental Protocols
Measurement of QT Dispersion
The methodology for determining QT dispersion can vary between studies, which can impact the comparability of results.[6] Generally, the following steps are involved:
-
ECG Recording: A standard 12-lead ECG is recorded from the subject.
-
QT Interval Measurement: The QT interval, representing the duration from the beginning of the QRS complex to the end of the T wave, is measured in each of the 12 leads.
-
QT Dispersion Calculation: QT dispersion is calculated as the difference between the maximum and minimum QT intervals measured across the 12 leads.[4]
-
Heart Rate Correction (QTc): The QT interval is often corrected for heart rate using formulas such as Bazett's (QTc = QT/√RR) or Fridericia's (QTc = QT/RR^(1/3)) to provide the QTc interval.[4][7] QTc dispersion is then calculated as the difference between the maximum and minimum QTc intervals.
Study Designs
The studies cited in this guide employed various designs, including:
-
Randomized, double-blind, placebo-controlled, crossover studies: This design was used to assess the effects of Dofetilide in healthy subjects.[5]
-
Retrospective observational studies: These studies analyzed existing patient data to compare the effects of different antiarrhythmic drugs.[4]
-
In vivo animal studies: Rabbit models were used to investigate the electrophysiological effects of this compound on the cardiac action potential and specific ion currents.[1]
-
In vitro studies: Isolated cardiac myocytes were used to examine the direct effects of this compound on membrane currents using techniques like the whole-cell voltage-clamp.[2]
Mandatory Visualization
Signaling Pathway of Class III Antiarrhythmic Drugs
Caption: Mechanism of action of Class III antiarrhythmics.
Experimental Workflow for Assessing QT Dispersion
Caption: Workflow for assessing drug effects on QT dispersion.
References
- 1. Rate-dependent effects of this compound on ventricular monophasic action potential duration and delayed rectifier K+ current in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel class III antiarrhythmic agent, on membrane currents in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of amiodarone, this compound, and sotalol on QT dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QT Dispersion and Drug-Induced Torsade de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of dofetilide on QT-interval duration and dispersion at various heart rates during exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QT dispersion: problems of methodology and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Proarrhythmic Effects of Antidepressants according to QT Interval, QT Dispersion and T Wave Peak-to-End Interval in the Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Sematilide in Amiodarone-Resistant Arrhythmia Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of antiarrhythmic drug efficacy is paramount. While amiodarone has been a cornerstone in managing ventricular arrhythmias, its effectiveness is not universal, and resistance presents a significant clinical challenge. This guide provides a comparative analysis of sematilide, a Class III antiarrhythmic agent, and its potential utility in the context of amiodarone-resistant arrhythmias. Due to a lack of direct preclinical studies of this compound in models specifically designed to be amiodarone-resistant, this comparison is based on their distinct mechanisms of action, electrophysiological effects, and available comparative data in other arrhythmia models.
Executive Summary
Amiodarone is a multi-channel blocker with a complex pharmacological profile, exhibiting properties of all four Vaughan Williams classes of antiarrhythmic drugs. Its primary long-term effect is the prolongation of the cardiac action potential duration (APD) through the blockade of potassium channels, a hallmark of Class III agents. However, it also affects sodium and calcium channels and possesses anti-adrenergic properties. This compound, in contrast, is a more selective Class III agent, primarily targeting the rapidly activating component of the delayed rectifier potassium current (IKr). This difference in selectivity may underpin its potential efficacy in arrhythmias resistant to the broader-spectrum actions of amiodarone.
Mechanism of Action: A Tale of Two Blockers
The fundamental difference between this compound and amiodarone lies in their interaction with cardiac ion channels. This divergence in their signaling pathways could be the key to overcoming amiodarone resistance.
This compound: The Selective IKr Blocker
This compound's antiarrhythmic effect is primarily attributed to its selective blockade of the IKr potassium channel. This action prolongs the repolarization phase of the cardiac action potential, thereby increasing the effective refractory period (ERP) of myocardial cells. By extending the period during which the cells cannot be re-excited, this compound can terminate and prevent re-entrant arrhythmias.
Amiodarone: The Multi-Target Agent
Amiodarone's mechanism is far more complex. While it does block IKr, contributing to its Class III effects, it also inhibits other potassium currents (IKs, IK1, etc.), sodium channels (Class I effect), calcium channels (Class IV effect), and acts as a non-competitive beta-adrenergic blocker (Class II effect). This multi-channel blockade results in a broader spectrum of electrophysiological changes.
Comparative Electrophysiological Data
While direct comparative efficacy data in amiodarone-resistant models is lacking, a study in a canine chronic atrioventricular block model provides valuable insights into their differential effects and proarrhythmic potential.
| Parameter | This compound | Amiodarone | Reference |
| Primary Mechanism | Selective IKr Blocker | Multi-channel Blocker (K+, Na+, Ca2+), Beta-blocker | |
| QT Interval Prolongation | Yes, with a faster onset | Yes | |
| Proarrhythmic Potential (Torsade de Pointes) | High dose induced TdP in 3 of 4 animals | No lethal ventricular arrhythmias observed |
Experimental Protocols
Canine Chronic Atrioventricular Block Model for Proarrhythmic Comparison
This model is utilized to assess the proarrhythmic potential of antiarrhythmic drugs.
-
Animal Model: Adult mongrel dogs of either sex.
-
AV Block Induction: Complete atrioventricular block is surgically induced.
-
Drug Administration: Amiodarone or this compound (3 and 30 mg/kg) is administered orally.
-
Monitoring: Continuous ECG monitoring is performed to observe changes in QT interval and the incidence of ventricular arrhythmias, including Torsade de Pointes (TdP).
Discussion and Future Directions
The distinct pharmacological profiles of this compound and amiodarone suggest that this compound could be a viable option in cases of amiodarone-resistant arrhythmias. Amiodarone resistance may arise from alterations in the various ion channels it targets or their downstream signaling pathways. A more selective agent like this compound, which primarily targets IKr, might circumvent these resistance mechanisms if they do not involve the IKr channel itself.
However, the higher proarrhythmic potential of this compound observed in the canine model is a significant concern. The multi-channel blocking effect of amiodarone may, paradoxically, contribute to its lower incidence of TdP. This highlights the critical need for further research.
Future preclinical studies should focus on:
-
Developing and characterizing amiodarone-resistant arrhythmia models: This is crucial for directly testing the efficacy of alternative agents.
-
Head-to-head comparisons: Direct comparative studies of this compound and other Class III agents in these models are necessary to establish a clear efficacy and safety profile.
-
Investigating the mechanisms of amiodarone resistance: A deeper understanding of why amiodarone fails in certain contexts will guide the development of more targeted and effective therapies.
Safety Operating Guide
Essential Guide to Sematilide Disposal for Laboratory Professionals
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Proper disposal of Sematilide, a class III antiarrhythmic agent, is critical to ensure laboratory safety and environmental protection. This guide provides clear, step-by-step procedures for the safe handling and disposal of this compound and its waste products in a laboratory setting. Adherence to these protocols is essential to mitigate risks associated with its toxicity.
Key Safety and Handling Information
This compound hydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance.
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing
-
A suitable respirator
Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin[1].
-
Prevent dust and aerosol formation[1].
-
Use only in areas with adequate exhaust ventilation[1].
-
Do not eat, drink, or smoke when using this product[1].
-
Wash skin thoroughly after handling[1].
Quantitative Data: Chemical and Physical Properties
While detailed experimental data on disposal is not available, the following table summarizes key properties of this compound hydrochloride.
| Property | Data | Reference |
| Chemical Formula | C₁₄H₂₄ClN₃O₃S | [1] |
| Molecular Weight | 349.87 g/mol | [1] |
| CAS Number | 101526-62-9 | [1] |
| Appearance | No data available | |
| Solubility | DMF: 12 mg/ml, DMSO: 12 mg/ml, Ethanol: 3 mg/ml, PBS (pH 7.2): 5 mg/ml | [2] |
| Stability | Stable under recommended storage conditions | [1] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
Step-by-Step Disposal Protocol
The primary directive for this compound waste is to dispose of contents and containers to an approved waste disposal plant [1]. Avoid release to the environment[1]. The following procedure should be followed:
-
Segregate Waste:
-
Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated gloves, bench paper, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect all liquid waste containing this compound (e.g., stock solutions, experimental media) in a separate, clearly labeled, and sealed hazardous waste container.
-
-
Container Labeling:
-
Label all waste containers clearly with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., "Harmful," "Dangerous for the environment").
-
-
Storage of Waste:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Do not dispose of this compound down the drain or in regular trash. Due to its high aquatic toxicity, this is strictly prohibited[1].
-
In the absence of a specific institutional protocol, general guidance for the disposal of pharmaceutical waste can be adapted. However, the preferred method is always through a certified waste handler.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
